Product packaging for Methomyl(Cat. No.:)

Methomyl

Cat. No.: B8812604
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methomyl is a broad-spectrum oxime carbamate insecticide first introduced in the 1960s. Its primary value in research stems from its specific action as an acetylcholinesterase (AChE) inhibitor . It acts systemically with both contact and stomach action, disrupting nerve function by binding to the enzyme acetylcholinesterase . This binding prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses, which causes rapid overstimulation of the nervous system, paralysis, and death in target insects . This mechanism is crucial for studies in neurotoxicology, insect physiology, and the development of resistance in pest species . Beyond its insecticidal applications, this compound serves as a model compound in environmental research. Due to its high solubility in water (57.9 g/L) and potential to form transformation products during processes like water chlorination, it is relevant for studies on environmental fate, bioremediation, and water treatment technologies . Research in this area focuses on microbial degradation, with several bacterial genera such as Paracoccus , Pseudomonas , and Bacillus being identified for their ability to break down this compound residues . This compound is highly toxic to mammals, birds, and aquatic life . It is a cholinesterase inhibitor in humans via oral, dermal, and inhalation routes of exposure . In many countries, it is classified as a restricted-use pesticide, and it is not approved for use in the European Union . This product is provided For Research Use Only . It is strictly for laboratory analysis and is not intended for diagnostic, therapeutic, or any other personal use. Handle with extreme care following appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2S B8812604 Methomyl

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

INHIBITION OF ACETYLCHOLINESTERASE.
Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity.
Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of Lannate addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that Lannate toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)

InChI Key

UHXUZOCRWCRNSJ-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)NC)SC

Canonical SMILES

CC(=NOC(=O)NC)SC

Color/Form

White crystalline solid

density

1.2946 at 75 °F (EPA, 1998)
1.2946 @ 24 °C referred to water @ 4 °C
1.3 g/cm³
1.29 at 75 °F
(75 °F): 1.29

melting_point

172 to 174 °F (EPA, 1998)
78-79 °C
78 °C
172 °F

physical_description

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998)
White, crystalline solid with a slight, sulfur-like odor. [insecticide];  [NIOSH]
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
White, crystalline solid with a slight, sulfur-like odor.
White, crystalline solid with a slight, sulfur-like odor. [insecticide]

solubility

6 % at 77 °F (NIOSH, 2022)
Sol at 25 °C in wt/wt percent: water 5.8;  ethanol 42;  methanol 100;  isopropanol 22;  acetone 73
SOL IN MOST ORG SOLVENTS
In water, 58,000 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 5.8 (moderate)
(77 °F): 6%

vapor_pressure

5e-05 mmHg at 77 °F (EPA, 1998)
0.0000054 [mmHg]
5.4X10-6 mm Hg @ 25 °C
Vapor pressure at 25 °C: negligible
0.00005 mmHg at 77 °F
(77 °F): 0.00005 mmHg

Origin of Product

United States

Synthesis and Chemical Derivatization in Research Context

Academic Routes of Methomyl (B1676398) Synthesis

The primary and most well-documented academic and industrial synthesis of this compound involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA), also known as this compound oxime, with methyl isocyanate. mdpi.commdpi.com This reaction is typically carried out in an inert organic solvent, such as N-methylpyrrolidone or methylene (B1212753) chloride, at temperatures ranging from 30-50°C. mdpi.commdpi.com

A key intermediate in this synthesis is MHTA. Several methods for the synthesis of MHTA have been developed, with the acetaldehyde (B116499) method being prominent. This process involves the reaction of acetaldehyde with hydroxylamine (B1172632) hydrochloride to form acetaldehyde oxime. Subsequent chlorination followed by reaction with sodium methylmercaptide yields MHTA. nih.gov

An alternative, more environmentally benign synthetic route for this compound has been explored using water as a solvent. This method also utilizes MHTA and methyl isocyanate as reactants, with the reaction proceeding under the influence of a catalyst, such as triethylamine (B128534), at a temperature of 50 to 80°C. nih.gov This approach is noted for its high safety profile and reduced environmental impact due to the absence of organic solvents. nih.gov Another patented process describes the synthesis of this compound from this compound oxime and methyl isocyanate in N-methylpyrrolidone with a triethylamine catalyst, achieving a high yield and purity. researchgate.net

The general reaction for the synthesis of this compound can be summarized as follows:

CH₃C(SCH₃)=NOH + CH₃NCO → CH₃C(SCH₃)=NOC(=O)NHCH₃

S-methyl N-hydroxythioacetimidate (MHTA) + Methyl isocyanate → this compound

ReactantCatalyst/SolventTemperatureYieldPurityReference
S-methyl N-hydroxythioacetimidate, Methyl isocyanateN-methylpyrrolidone, Triethylamine40°C96%>99% mdpi.comresearchgate.net
S-methyl N-hydroxythioacetimidate, Methyl isocyanateWater, Triethylamine60-70°C-- nih.gov
S-methyl N-hydroxythioacetimidate, Methyl isocyanateMethylene chloride30-50°C-- mdpi.com

Isomeric Investigations and Thermodynamic Favorability Studies

This compound can exist as two geometric isomers due to the C=N double bond: the (Z)-isomer (syn) and the (E)-isomer (anti). science.gov The insecticidal activity of this compound is primarily attributed to the (Z)-isomer. scielo.br While both isomers can be formed during synthesis, the specific reaction conditions can influence the isomeric ratio of the final product.

Furthermore, this compound possesses a theoretical stereocenter at the sulfur atom, which could give rise to enantiomers. However, it is typically synthesized and used as a racemate, and its biological activity is not generally reported to be dependent on a specific enantiomer. scielo.br

Research on this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is a significant area of research, primarily driven by the desire to understand structure-activity relationships (SAR) and to develop new compounds with improved properties. nih.gov SAR studies involve systematically modifying the chemical structure of a lead compound, like this compound, and evaluating the biological activity of the resulting analogues. nih.gov This approach helps to identify the key structural features responsible for the compound's activity.

In the context of this compound, research has focused on modifying various parts of the molecule, including the carbamoyl (B1232498) group, the thioacetimidate backbone, and the S-methyl group. nih.gov For instance, the synthesis of analogues with different substituents on the carbamate (B1207046) nitrogen can modulate the compound's lipophilicity and its interaction with the target enzyme, acetylcholinesterase. nih.gov

One area of investigation has been the synthesis of photoswitchable insecticides based on the this compound structure. By incorporating a photoisomerizable moiety, such as an azobenzene (B91143) group, into the molecule, it is possible to create a derivative whose insecticidal activity can be controlled by light. scielo.br

Environmental Fate and Transport Dynamics

Mobility and Distribution in Environmental Compartments

The mobility and distribution of methomyl (B1676398) in the environment are influenced by its physical and chemical properties, as well as the characteristics of the specific environmental matrix. This compound is a white crystalline solid with moderate to high water solubility (54.7 g/litre at 25°C or 58 g/L) and a low octanol/water partition coefficient (log Kow 0.12 or 1.24) herts.ac.ukpsu.eduinchem.orgwikipedia.orgresearchgate.net. These properties suggest a low tendency for bioaccumulation and a potential for mobility in water epa.govpsu.edu.

Soil Adsorption and Leaching Potential Studies

Studies on soil adsorption and leaching potential indicate that this compound is considered mobile according to the Food and Agricultural Organization (FAO) mobility classification system epa.gov. It adsorbs poorly to soil, with a low-to-moderate sorption capacity psu.eduinchem.orgresearchgate.netnih.gov. Weak adsorption to clay minerals, particularly illite, has been observed inchem.orgresearchgate.net. Adsorption coefficients (Kd) determined for soil/liquid partitioning demonstrate a weak-to-moderate affinity for soils, with values such as 0.46 × 10⁻³ m³/kg for sandy soil, 0.43 × 10⁻³ m³/kg for loamy sand, and 1.30 × 10⁻³ m³/kg for loam psu.eduresearchgate.net. This compound has also shown a higher sorption affinity for humic acid (Kd = 399.5) compared to clays (B1170129) psu.eduresearchgate.net.

Despite its mobility potential, field data suggest that this compound does not leach to significant depths in soil. Available field data indicate that little or no leaching is observed epa.gov. Modeling studies calculating sorption coefficients to assess leaching in greenhouse soils (sandy, loamy sand, and loam) under different transformation and irrigation rates predicted minimal leaching, with only 0.03% of the original mass having leached after 110 days under conditions of low transformation and high irrigation psu.eduresearchgate.net.

Reported half-lives of this compound in soil vary, ranging from a few days to more than 50 days, with dry conditions delaying breakdown inchem.org. Under field conditions, dissipation half-lives have been reported to range from 4 to 6 days in Mississippi to 54 days in California epa.gov. Laboratory studies reported an average half-life of 15.5 days in topsoil, while field conditions showed approximately 0.97–1.25 days for cropped soil psu.eduresearchgate.net. These variations highlight the influence of environmental conditions on this compound's transport and degradation in soil psu.eduresearchgate.net.

Here is a summary of some soil adsorption and half-life data:

Soil Type/ConditionAdsorption Coefficient (Kd) (m³/kg)Half-life (days)Source
Sandy soil (greenhouse)0.46 × 10⁻³- psu.eduresearchgate.net
Loamy sand (greenhouse)0.43 × 10⁻³- psu.eduresearchgate.net
Loam soil (greenhouse)1.30 × 10⁻³- psu.eduresearchgate.net
Humic acid399.5- psu.eduresearchgate.net
Surface soils-2 psu.eduresearchgate.net
Subsoils-15-48 (0.5-1.6 months) psu.eduresearchgate.net
Topsoil (laboratory)-15.5 (average) psu.eduresearchgate.net
Cropped soil (field)-0.97–1.25 (approx.) psu.eduresearchgate.net
Mississippi (field dissipation)-4-6 epa.gov
California (field dissipation)-54 epa.gov

Aquatic Transport and Dispersion Mechanisms

This compound's high water solubility and weak-to-moderate adsorption to soils contribute to its potential for contamination of surface and groundwater psu.edunih.govepa.gov. Important transport pathways to aquatic environments include runoff and spray drift epa.govepa.gov.

While this compound has high water solubility and has been widely used in agriculture, it has been infrequently detected as a contaminant of water bodies in the USA nih.gov. However, concerns exist regarding its potential impact on surface water, groundwater, and aquatic organisms due to its water solubility and toxicity to non-targeted aquatic organisms researchgate.net. In one instance, this compound residues were detected in the Las Vegas Wash, with the probable source being sewage treatment plant effluent and urban runoff psu.edu.

The estimated aqueous half-life for this compound is reported as 6 days in surface water and over 25 weeks in groundwater wikipedia.org. However, other sources indicate that this compound is not considered persistent in the environment, with half-lives in aquatic environments on the order of days to weeks (representative half-life values range from 2.5 to 52 days) epa.govepa.gov.

Atmospheric Distribution and Volatilization Research

The volatilization rate of this compound from both dry surfaces and water is relatively low psu.eduresearchgate.net. This is predicted by its low vapor pressure (0.72 mPa at 25°C or 5.4 x 10⁻⁶ torr) and Henry's law constant values (2.1 x 10⁻¹¹ atm-m³/mol) psu.eduinchem.orgresearchgate.netepa.gov. Hence, volatilization does not significantly contribute to this compound's dissipation from soil or water psu.eduresearchgate.netnih.gov.

Volatilization from soil and water surfaces is not expected to occur and is most likely not a concern for long-range transport epa.govepa.gov. While volatilization, atmospheric transport, and subsequent deposition to aquatic and terrestrial habitats may occur, its low vapor pressure and Henry's Law Constant indicate a low potential for volatilization and suggest that long-range transport is most likely not a major pathway of concern epa.gov.

Studies have estimated the atmospheric lifetime of Z-methomyl to be 224 days and E-methomyl to be 160 days at 25°C based on average OH radical concentration epa.gov. However, measured concentrations in ambient air near this compound-treated crops have been reported as non-detectable psu.eduresearchgate.net.

Degradation Pathways and Transformation Kinetics

This compound undergoes degradation in the environment through both abiotic and biotic processes. The major route of degradation appears to be aerobic and anaerobic biodegradation epa.govnih.gov.

Hydrolytic Degradation Research

Hydrolysis is considered a crucial degradation pathway for this compound in the natural environment due to the presence of a carboxylic ester bond in its molecular structure nih.gov. This compound is potentially subject to hydrolysis via cleavage of the ester bond to form its main degradates, this compound oxime and CO₂ psu.edunih.gov.

This compound is stable to hydrolysis at lower pHs (neutral to acidic), but it degrades slowly in alkaline conditions epa.govpsu.eduinchem.org. Environmental hydrolysis does not readily occur to a significant degree under mild-to-strong acidic conditions psu.edu. Studies have shown that this compound solutions at pH 2.7 or pH 5 did not significantly degrade via hydrolysis after 20 days, and this was verified at pH 6 as well psu.edu. The half-life due to hydrolysis is 30 days at pH 9 and 25°C inchem.org.

In the presence of Cl⁻ (simulating the chlorination of drinking water), the rate of this compound's hydrolytic breakdown varies, with changes in pH between 7.6 and 8.9 producing half-lives differing by 30-fold (0.4–12 min) psu.edu. Further investigation at pH 7.3 produced degradation products including acetic acid psu.edu.

Hydrolysis half-lives indicate that this compound is classified as persistent in aquatic and terrestrial environments where microbial activity is not present; however, microbial activity is expected in most natural environments epa.gov.

Photodegradation Mechanisms and Advanced Photolysis Techniques

Photodegradation represents a minor dissipation pathway for this compound psu.edunih.gov. Photodegradation does not seem to play a significant role in the degradation and dissipation processes under natural conditions epa.govnih.gov. This compound has a negligible molar coefficient extinction for wavelengths higher than 290 nm, which explains why direct photolysis does not occur significantly under sunlight psu.edu.

However, degradation via photolysis does occur under catalytic conditions psu.edunih.gov. Advanced oxidation technologies (AOTs), such as photocatalysis using UV-irradiation in the presence of TiO₂, have proven effective in eliminating this compound from water psu.edunih.gov. Mineralization to carbon dioxide, water, sulfate, and ammonia (B1221849) has been observed during this process psu.edunih.gov.

Studies on the photocatalytic degradation of this compound in aqueous solution by UV-irradiation in the presence of TiO₂ have identified three main intermediates resulting from: (i) the rupture of the ester bond (or the N–O bond), (ii) the hydroxylation of the methyl group borne by the nitrogen atom, and (iii) the product resulting from the decarboxylation of the oxidized hydroxylated methyl group (photo-Kolbe reaction) psu.edunih.gov. Under specific experimental conditions, complete disappearance of this compound has been observed within 45 minutes of illumination, with significant total organic carbon (TOC) removal occurring in less than 4 hours psu.edunih.gov.

Photolysis studies conducted under monochromatic ultraviolet light at 254 nm have shown that the reaction rate is influenced by parameters such as lamp distance, water type, reaction temperature, and pH cabidigitallibrary.org. The rate of photodecomposition increases with temperature cabidigitallibrary.org. The photodegradation process can follow pseudo-first-order kinetics psu.educabidigitallibrary.orgscispace.com.

Research has also investigated the photolysis of this compound in various solvents, finding that the photodegradation rate can be solvent-specific, with quantum yields being a key factor researchgate.net.

UV-Initiated Photodegradation.researchgate.netmdpi.com

As mentioned, direct UV-initiated photodegradation of this compound is generally not a highly efficient process due to its spectral properties relative to the solar spectrum. psu.edupsu.edu However, the combination of UV light with other oxidants, such as in H₂O₂/UV, Fenton/UV, and O₃/UV systems, significantly enhances the degradation rate. mdpi.com

Heterogeneous Photocatalysis (e.g., TiO₂-Assisted Processes).researchgate.netmdpi.comfishersci.ptwikidata.orgiosrjournals.org

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a catalyst under UV irradiation, has proven to be a more effective method for this compound degradation compared to direct photolysis. psu.eduresearchgate.net TiO₂-assisted photocatalysis can lead to the mineralization of this compound, breaking it down into simpler substances like carbon dioxide, water, sulfate, and ammonia. psu.edunih.gov The rate of photocatalytic degradation is influenced by factors such as the concentration of this compound and the nature of the TiO₂ surface. researchgate.net The presence of TiO₂ accelerates the degradation process. researchgate.net Studies have shown complete disappearance of this compound within a relatively short irradiation time using TiO₂ photocatalysis. psu.edunih.gov For example, complete disappearance of 1.23 × 10⁻⁴ mol L⁻¹ of pure this compound was observed within 45 minutes of illumination with TiO₂. psu.edunih.gov The kinetics of this compound photodegradation often follow the Langmuir-Hinshelwood model. researchgate.net The efficiency of TiO₂ photocatalysis can be affected by the presence of inorganic ions; for instance, the presence of Cl⁻, SO₄²⁻, and HCO₃⁻ ions can significantly affect photo-mineralization. researchgate.net Nanocatalysts, such as nano-sized TiO₂, have been reported to enhance the degradation rates of insecticides like this compound. nih.gov Complete degradation of this compound has been achieved using TiO₂(s)/H₂O₂/UV systems. nih.gov

Microbial Biotransformation and Biodegradation.psu.edufishersci.ptiosrjournals.orgomicsonline.org

Microbial degradation is considered a cost-effective and environmentally friendly approach for the removal of pesticide residues like this compound. mdpi.comnih.gov Microorganisms play a key role in the degradation and detoxification of this compound through catabolic pathways and genetic determinants. mdpi.comnih.gov this compound can be rapidly degraded into CO₂ by soil microbes. psu.eduresearchgate.net

Identification and Characterization of this compound-Degrading Microorganisms (Bacteria, Fungi).psu.edufishersci.ptiosrjournals.org

Several species of this compound-degrading bacteria have been isolated and characterized from various environments, including pesticide-treated crop fields, irrigation sites, and sewage treatment systems. mdpi.comnih.govresearchgate.net These include genera such as Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, Novosphingobium, and Trametes. mdpi.comnih.gov Fungi, such as white-rot fungi (Trametes), have also demonstrated the potential to remediate this compound in contaminated soils. nih.govpsu.eduresearchgate.net Some studies have successfully isolated this compound-degrading bacteria like Pseudomonas aeruginosa from soil samples. iosrjournals.orgomicsonline.org A novel microbial consortium, MF0904, has been identified which exhibits high efficiency in degrading this compound, with predominant members including Pandoraea, Stenotrophomonas, and Paracoccus. cabidigitallibrary.org

Elucidation of Microbial Catabolic Pathways and Metabolites.psu.edufishersci.ptiosrjournals.org

The degradation pathways of this compound by microorganisms have been investigated. mdpi.comnih.gov The this compound degradation process can involve hydroxylation, oxidation, and the cleavage of ester, C-N, C-S, and N-O bonds. mdpi.com Cleavage of the ester bond can lead to the production of methyl carbamic acid and this compound oxime. mdpi.com Fungal degradation of this compound can produce dimethyl disulfide through the cleavage of C-S bonds. mdpi.com Proposed microbial degradation pathways have been outlined, although more focused research is needed to fully explore novel metabolic pathways. mdpi.com A recent study identified five new metabolites in the degradation of this compound by a bacterial consortium: ethanamine, 1,2-dimethyldisulfane, 2-hydroxyacetonitrile, N-hydroxyacetamide, and acetaldehyde (B116499), suggesting an initial hydrolysis of the ester bond followed by cleavage of the C-S ring. cabidigitallibrary.org The main degradation products from biotic processes are this compound oxime, acetonitrile (B52724), and CO₂. nih.gov

Genetic and Enzymatic Determinants of Biodegradation (Genes, Enzymes, Plasmids).psu.edufishersci.ptiosrjournals.org

This compound degradation is linked to the genetic structure of microorganisms, with functional genes encoding enzymes that directly participate in the process. mdpi.com These enzymes convert metabolites into less toxic intermediates. mdpi.com While enzymatic degradation systems can be highly effective, there are limited studies specifically on the enzymatic degradation pathway of this compound. mdpi.com Plasmids can play a significant role in the degradation of pesticides, including this compound, by carrying the relevant genes. mdpi.comiosrjournals.orgomicsonline.orgscispace.com Studies have isolated plasmids from this compound-degrading bacteria, such as Stenotrophomonas maltophilia M1 and Escherichia coli, which are involved in this compound degradation. mdpi.comscispace.comspringernature.com A carbamate-hydrolase gene, cehA, isolated from Pseudomonas, has been shown to control the degradation of this compound. mdpi.comnih.gov The plasmid of Pseudomonas aeruginosa has also been found to control this compound degradation and can potentially be used in recombinant DNA technology. mdpi.comiosrjournals.orgomicsonline.org The genes responsible for this compound degradation in Escherichia coli have been confirmed to reside on both the plasmid and the main chromosome. springernature.com A carbamate (B1207046) C-N hydrolase gene, ameH, responsible for the detoxification step in Aminobacter aminovorans strain MDW-2, has been identified and studied. nih.govasm.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research.researchgate.netfishersci.ptiosrjournals.orgscispace.com

Advanced Oxidation Processes (AOPs) are considered efficient chemical degradation methods for removing various pollutants, including this compound, from the environment. mdpi.comfrontiersin.org AOPs involve the combination of several oxidants and can include processes such as Photo-Fenton, UV/TiO₂, H₂O₂/UV, Fenton/H₂O₂, and O₃/UV systems. mdpi.comacademicjournals.org These processes can generate highly reactive species, such as hydroxyl radicals, which can efficiently oxidize pollutants. mdpi.com Research has explored the efficacy of different AOPs for this compound removal in aquatic systems. academicjournals.orgresearchgate.net For example, Photo-Fenton like reagents have been found to be highly effective for this compound removal in water. academicjournals.orgresearchgate.net The use of nanocatalysts, such as zinc oxide (ZnO) and TiO₂, in AOPs has shown promise for the detoxification of insecticides like this compound in aquatic systems, leading to faster degradation rates. nih.govfrontiersin.orghnjournal.net Complete degradation of this compound has been achieved using systems like ZnO(s)/H₂O₂/UV and TiO₂(s)/H₂O₂/UV. nih.govfrontiersin.org Electrochemical technologies, such as using electrochemically produced gaseous oxidants like chlorine dioxide, are also being investigated for the remediation of this compound in wastewater. researchgate.net

Fenton and Photo-Fenton Processes

Fenton (H₂O₂/Fe²⁺) and Photo-Fenton (H₂O₂/Fe²⁺/UV) processes are advanced oxidation processes (AOPs) that have been investigated for the degradation of this compound in water researchgate.net. These methods are considered efficient chemical degradation techniques mdpi.com. The degradation rate of this compound in these systems is significantly influenced by parameters such as pH, initial concentrations of the pesticide, H₂O₂, and Fe²⁺, as well as the [H₂O₂]₀/[Fe²⁺]₀ ratio researchgate.net.

Studies have shown that the Photo-Fenton system is generally more efficient than the Fenton process for this compound degradation, achieving a higher oxidation rate researchgate.net. Complete degradation of this compound has been observed within 30 minutes of reaction time using the Photo-Fenton system under optimal conditions researchgate.net. The Photo-Fenton process has also demonstrated higher mineralization efficiency compared to the Fenton process in a relatively short radiation time, particularly under acidic conditions researchgate.net.

Research indicates that the Fenton and Photo-Fenton reactions are strongly pH-dependent, with pH influencing the generation of hydroxyl radicals and thus the oxidation efficiency researchgate.net. Optimal conditions for this compound degradation by both processes were found at pH 3 researchgate.net. At lower pH values (1 and 2), a very low degradation rate was observed for both Fenton and Photo-Fenton processes researchgate.net.

The kinetics of this compound degradation by Fenton and Photo-Fenton processes typically follow first-order reaction rules researchgate.net.

Ultrasonic Cavitation and Combined Technologies

Ultrasonic cavitation (US) involves the formation, growth, and collapse of bubbles in a liquid medium, generating localized high temperatures and pressures that can lead to the degradation of pollutants semanticscholar.org. Studies have explored the use of ultrasonic cavitation alone and in combination with other AOPs for this compound degradation scholar9.comnih.gov.

While ultrasonic cavitation alone can contribute to this compound degradation, its efficiency can be significantly enhanced when combined with other processes scholar9.comnih.gov. Combinations of US with H₂O₂, Fenton, and Photo-Fenton processes have been shown to accelerate the degradation rate of this compound scholar9.comnih.gov.

Research indicates that the extent of this compound degradation by ultrasonic cavitation is influenced by operating parameters such as pH and ultrasound power density scholar9.comnih.gov. An optimal pH of 2.5 and a power density of 0.155 W/mL resulted in a maximum degradation of 28.57% by ultrasonic cavitation alone in one study scholar9.comnih.gov.

Combining US with H₂O₂, Fenton, and Photo-Fenton processes led to complete degradation of this compound in significantly shorter times compared to US alone scholar9.comnih.gov. Complete degradation was achieved in 27 minutes with US in combination with H₂O₂, 18 minutes with US and Fenton, and 9 minutes with US and Photo-Fenton scholar9.comnih.gov.

Mineralization studies have demonstrated that the combination of US and Photo-Fenton process is particularly effective, achieving a maximum mineralization extent of 78.8% scholar9.comnih.gov. This combined approach has also been identified as the most energy-efficient and cost-effective among the investigated processes scholar9.comnih.gov.

The synergistic effect observed in the combination of ultrasonic cavitation and Fenton process is attributed to a higher generation of hydroxyl radicals, as Fe²⁺ ions are regenerated in the presence of cavitation, leading to a higher rate of H₂O₂ dissociation scholar9.com.

Other combined AOPs, such as those involving zinc oxide (ZnO) nanocatalysts with H₂O₂ and UV light, have also been investigated for this compound degradation in aquatic systems doaj.orgfrontiersin.org. These processes have shown promise for achieving complete detoxification of this compound doaj.orgfrontiersin.org. Studies using ZnO nanocatalysts have demonstrated faster degradation rates compared to using regular ZnO catalysts doaj.org. Complete decomposition of this compound (100%) was achieved under the ZnO(s)/H₂O₂/UV system after 320 minutes of irradiation doaj.org.

Identification and Characterization of Environmental Metabolites

The degradation of this compound in the environment, through both abiotic and biotic processes, results in the formation of several metabolites psu.edu. The main degradation products identified include this compound oxime, acetonitrile, and CO₂ psu.edu.

This compound degradation pathways can involve hydroxylation, oxidation, and the cleavage of ester, C-N, C-S, and N-O bonds mdpi.com. Cleavage of the ester bond, often catalyzed by enzymes like carboxylesterase, leads to the production of methyl carbamic acid and this compound oxime mdpi.com. Methyl carbamic acid can subsequently break down into formic acid and methylamine (B109427) mdpi.com. Formic acid can then generate CO₂, and methylamine can be degraded into formaldehyde (B43269) and other minerals mdpi.com.

In mammals, metabolism of this compound primarily occurs via a hydrolytic route nih.gov. Principal metabolites found in urine following treatment with ¹⁴C-labeled this compound included oxime-O-sulfate, free oxime (this compound oxime), and oxime glucuronide nih.gov.

While this compound oxime is a known metabolite, further research is warranted for the identification of other potential breakdown products from advanced oxidation processes doaj.orgfrontiersin.org.

Table: Degradation of this compound by Various Processes

ProcessConditionsDegradation ExtentTime to Complete DegradationMineralization ExtentReference
Ultrasonic Cavitation (US)pH 2.5, 0.155 W/mL power density28.57%-- scholar9.comnih.gov
US + H₂O₂--27 minutes- scholar9.comnih.gov
US + Fenton--18 minutes- scholar9.comnih.gov
US + Photo-Fenton--9 minutes78.8% scholar9.comnih.gov
Photo-Fenton (H₂O₂/Fe²⁺/UV)pH 3100%30 minutesHigher than Fenton researchgate.net
Fenton (H₂O₂/Fe²⁺)pH 3-> 30 minutesLower than Photo-Fenton researchgate.net
ZnO(s)/H₂O₂/UV (Nanocatalyst)5 mg/L initial concentration, UV irradiation100%320 minutes- doaj.org
ZnO(c)/H₂O₂/UV (Commercial Catalyst)5 mg/L initial concentration, UV irradiation--- doaj.org

Mechanisms of Action in Target Organisms and Beyond Non Human Systems

Acetylcholinesterase Inhibition in Arthropod Pest Systems

Methomyl's primary mode of action in arthropods, similar to other carbamate (B1207046) insecticides, involves the inhibition of acetylcholinesterase (AChE). researchgate.netpsu.edu AChE is an enzyme crucial for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. researchgate.netoup.com By inhibiting AChE, This compound (B1676398) causes an accumulation of ACh at neuromuscular junctions, leading to continuous stimulation of postsynaptic receptors. researchgate.net This excessive neuroexcitation manifests as rapid twitching of voluntary muscles and ultimately results in paralysis and death in insects. epa.govresearchgate.netufl.edu

While AChE inhibition is the key mechanism, the immediate fatality observed in mammals due to peripheral nervous system effects is not directly mirrored in arthropods, which lack a peripheral nervous system. researchgate.net In arthropods, fatality may occur indirectly as a secondary response to the disruption of nerve signaling. researchgate.net Studies on the amphipod Gammarus fossarum showed that while significant mortality was not observed at 65% AChE inhibition, inhibition rates exceeding 50% led to notable alterations in feeding rates and locomotion. researchgate.netpsu.edu

Insect resistance to carbamate insecticides, including this compound, can involve an altered AChE enzyme that is less sensitive to inhibition. oup.comfrontiersin.org For instance, an Spodoptera exigua strain from California exhibited an AChE enzyme approximately 30 times less sensitive to this compound compared to a susceptible laboratory strain. frontiersin.org Kinetic studies on Tetranychus urticae have also shown that acetylcholinesterase in resistant strains is less sensitive to this compound inhibition, with a greater I50 (inhibitor concentration causing 50% inhibition) and a lower bimolecular constant (ki) compared to susceptible strains. nih.gov

Neurobiological and Physiological Disruptions in Insect Models

Beyond direct AChE inhibition, this compound can induce broader neurobiological and physiological disruptions in insect models. The accumulation of acetylcholine due to AChE inhibition leads to cholinergic hyperstimulation, disrupting normal nerve function. als-journal.com This disruption of nerve impulse transmission, which relies on the movement of ions across nerve cells, is essential for a properly functioning nervous system in insects, and its irreversible disruption can lead to death. slideshare.net

Insecticides, including carbamates like this compound, can also induce oxidative stress in insect tissues by promoting the increased production of reactive oxygen species (ROS). als-journal.com This oxidative stress can lead to metabolic abnormalities and potentially contribute to the toxic action. als-journal.com While the primary target is the nervous system, the cascade of events initiated by AChE inhibition can lead to wider physiological dysregulation.

Research into Alternative Biochemical Interactions in Model Organisms

Research has extended beyond arthropod systems to investigate this compound's biochemical interactions in non-human model organisms, particularly focusing on mammalian systems like the mouse liver.

Effects on Kynurenine (B1673888) Metabolizing Enzymes in Mammalian Models (e.g., Mouse Liver)

Studies have investigated the effects of this compound on kynurenine metabolizing enzymes in the mouse liver. The kynurenine pathway is a major route of tryptophan metabolism, and its enzymes play crucial roles in producing various metabolites, including kynurenine. wikipedia.orgnih.gov Research indicates that this compound can cause alterations in the activity of kynurenine metabolizing enzymes in mouse liver. nih.govepa.govresearchgate.net

Specifically, in vitro studies have shown that this compound inhibits kynurenine hydrolase (KH) and kynurenine aminotransferase (KATE) enzymes in mouse liver at concentrations ranging from 10-6M to 10-3M. nih.gov This inhibition was found to occur through a competitive mechanism. nih.gov Both single and repeated doses of this compound have been shown to induce inhibition on KH and KATE enzyme activities in mice. nih.gov

Studies on Hepatic and Systemic Metabolic Effects in Model Organisms (e.g., Mouse Liver)

Investigations into the effects of this compound on hepatic and systemic metabolism in mouse models have revealed several disruptions. Studies involving daily exposure of male C57BL/6 mice to varying doses of this compound for 18 days demonstrated that this compound can disrupt hepatic xenobiotic and intermediary metabolism. nih.govresearchgate.net

Key findings from these studies include:

Decreased whole body weight. nih.govresearchgate.net

Increased liver:body weight and testes:body weight ratios. nih.govresearchgate.net

Increased hepatic steatosis (fatty liver). nih.govresearchgate.net

Decreased plasma LDL cholesterol. nih.govresearchgate.net

Decreased fasting blood glucose and the area under the curve in glucose tolerance tests. nih.govresearchgate.net

Decreased hepatic glycogen (B147801) stores. nih.govresearchgate.net

While this compound exposure led to increased hepatic steatosis, it did not increase liver oxidative stress or injury in these studies. nih.govresearchgate.net The observed effects were generally most pronounced at the highest dose tested (5 mg/kg). nih.govresearchgate.net These findings suggest that beyond its known cholinesterase inhibition, this compound may also influence hepatic and systemic metabolic pathways in mammalian models, potentially acting as an endocrine disrupting chemical. nih.govresearchgate.net Chronic exposure to this compound has also been suggested to have deleterious effects on the liver, potentially affecting cell metabolism, cell membrane permeability, and detoxification systems. bioinfopublication.org

Analytical Methodologies for Methomyl Detection and Quantification in Research

Chromatographic Techniques Development and Validation

The development and validation of chromatographic methods for methomyl (B1676398) involve optimizing parameters such as mobile phases, stationary phases, flow rates, and detection settings to achieve adequate separation, sensitivity, and reproducibility. Method validation typically includes determining parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). nih.govresearchgate.netscielo.brscielo.br

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for this compound analysis, particularly for samples where the analyte is not easily volatile or is thermally labile. electrochemsci.orgakjournals.com this compound is considered unstable to heat, which can pose challenges for gas chromatography. researchgate.net HPLC methods often involve reversed-phase columns and various detection methods. electrochemsci.orgfao.org

UV-Vis and Fluorescence Detection Methods

HPLC coupled with UV-Vis detection is a common approach for this compound analysis. electrochemsci.orgresearchgate.net UV-Vis detectors measure the absorbance of the analyte at specific wavelengths. For this compound, detection is often performed at around 230 nm. electrochemsci.org However, this method may lack sensitivity for trace level analysis in complex matrices. researchgate.net

Fluorescence detection offers higher sensitivity compared to UV-Vis detection for some carbamates. electrochemsci.orgresearchgate.net While not all carbamates are fluorescent, methods have been developed that involve post-column derivatization to convert this compound into a fluorescent compound for detection. publications.gc.ca Research has demonstrated fluorescence methods for this compound detection with detection limits as low as 0.011 µg/mL, which is reported as superior to HPLC coupled with UV detection. researchgate.netrsc.org

Mass Spectrometry Coupling (HPLC-MS, HPLC-MS/MS)

Coupling HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity for this compound analysis, especially in complex matrices where interfering compounds may be present. researchgate.netnih.govlcms.czresearchgate.netresearchgate.net LC-MS/MS is widely used and offers higher sensitivity compared to traditional HPLC methods. nih.gov It allows for the selection of specific ions, reducing matrix effects and improving the reliability of quantification. nih.govlcms.cz

In LC-MS analysis, this compound can be detected as a protonated molecular ion [M+H]+ at m/z 163. researchgate.net LC-MS/MS utilizes multiple reaction monitoring (MRM) mode, where specific precursor ions and their characteristic fragment ions are monitored, providing high specificity. nih.govlcms.czpsu.educa.gov This is particularly useful for analyzing samples with significant matrix interference, such as tobacco or food products. nih.govlcms.cz

Studies have reported the successful application of LC-MS/MS for this compound determination in various matrices, including tobacco, tomato, soil, and water. nih.govresearchgate.netplantprotection.pl Recovery rates using LC-MS/MS coupled with methods like QuEChERS have been reported in the range of 87.8% to 101.3% with relative standard deviations of 2.5% to 7.5% in tomato, soil, and water. plantprotection.pl LOD and LOQ values for LC-MS/MS methods for this compound in complex matrices like tobacco have been determined as 0.69 ng/mL and 2.30 ng/mL, respectively. nih.gov

Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) has also been developed to further reduce matrix effects in challenging samples like tobacco, achieving high selectivity and sensitivity with LOD and LOQ values of 0.69 ng/mL and 2.30 ng/mL, respectively. nih.gov

Gas Chromatography (GC) Approaches

Gas chromatography (GC) can be used for this compound analysis, although its thermal lability can present challenges. nih.govnih.govresearchgate.net GC methods often require careful optimization of injection and oven temperatures to minimize degradation. researchgate.net

GC-Mass Spectrometry (GC-MS)

Coupling GC with mass spectrometry (GC-MS) provides improved identification and quantification capabilities compared to GC alone. nih.govresearchgate.net GC-MS can identify this compound based on its fragmentation pattern. researchgate.net However, due to this compound's thermal instability, derivatization may be necessary to stabilize the compound or its metabolites (such as this compound-oxime) for GC analysis. researchgate.net

GC-MS has been applied for this compound detection in various samples, including bait materials and biological samples from poisoned wildlife. nih.govresearchgate.net While this compound is readily detected in bait samples by GC-MS, it is not as easily observed in tissues due to its rapid metabolism. nih.govresearchgate.net Derivatization with trimethylsilyl (B98337) groups has been shown to stabilize the This compound-oxime (B12468681) metabolite, facilitating its detection by GC-MS. researchgate.net

Research on GC-MS methods for pesticides, including this compound, in blood has reported LODs between 1.00-10.0 µg/L and LOQs between 3.00-30.0 µg/L, with recoveries over 65.6%. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced technique offering faster separation times and increased sensitivity compared to conventional HPLC-MS/MS. scielo.brnih.gov UPLC systems utilize smaller particle size columns and higher pressures, leading to improved resolution and peak shapes.

UPLC-MS/MS is a powerful tool for the simultaneous determination of multiple pesticide residues, including this compound, in complex matrices. scielo.brpsu.edu It has been successfully applied for the analysis of this compound residues in cotton and mint samples. researchgate.netpsu.edu

Studies using UPLC-MS/MS for this compound and its metabolite this compound-oxime in cotton leaves and seeds reported recoveries ranging from 67.5% to 109.2% at spiked levels of 0.01–0.1 mg/kg, with relative standard deviations from 2.8% to 9.1%. psu.edu LODs were between 0.2–1.3 µg/kg and LOQs between 0.9–4.0 µg/kg. psu.edu For this compound residues in mint, UPLC-MS analysis showed initial residue levels in roots at 79.52 µg/kg, decreasing over time. researchgate.net

UPLC-MS/MS experimental conditions often involve reversed-phase C18 columns and mobile phases consisting of aqueous buffers and organic solvents, with gradient elution programs optimized for the separation of target analytes. scielo.br Detection is performed in positive electrospray ionization (ESI) mode using MRM transitions specific to this compound and other target compounds. scielo.brpsu.edu

Data Tables

Based on the search results, here are some examples of data that could be presented in tables:

Table 1: Performance of 2D-LC-MS/MS for this compound in Tobacco nih.gov

ParameterValue
Linear Range2.5 - 500 ng/mL
Correlation Coefficient (R²)> 0.999
LOD0.69 ng/mL
LOQ2.30 ng/mL
Recovery Range93.1 - 108.2%

Table 2: UPLC-MS/MS Results for this compound in Cotton psu.edu

MatrixSpiked Level (mg/kg)Mean Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Cotton Leaves0.0167.5 - 109.22.8 - 9.10.2 - 1.30.9 - 4.0
Cotton Seeds0.1

Table 3: Dissipation of this compound Residues in Mint (UPLC-MS) researchgate.net

Sample PartInitial Residue Level (µg/kg)Residue Level after 15 days (µg/kg)Residue Level after 20 days (µg/kg)
Roots79.5216.733.31
Mix Leaves and Stems44.54-15.35

Two-Dimensional Liquid Chromatography (2D-LC) Applications

Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power compared to traditional one-dimensional LC, making it suitable for the analysis of complex samples where matrix interferences can be significant. A novel heart-cutting 2D-LC coupled with tandem mass spectrometry (MS/MS) has been developed for the qualitative and quantitative analysis of this compound residue in tobacco. researchgate.netnih.govnih.gov This method demonstrated high sensitivity and stability, along with a simplified sample procedure. researchgate.netnih.gov

An effective reversed-phase/reversed-phase (RP/RP) strategy was successfully implemented, despite this compound's poor retention on many reversed-phase columns. researchgate.net An XB-Phenyl column was utilized in the first dimension to effectively remove a large number of interference compounds from the tobacco matrix. researchgate.netnih.gov An ADME column was then used in the second dimension for further separation. researchgate.netnih.gov A six-way valve facilitated the direct transfer of the target fraction from the first to the second column after optimization of separation conditions. researchgate.netnih.gov

This 2D-LC-MS/MS method achieved a dynamic range of 2.5 ng/mL to 500 ng/mL with a correlation coefficient (r²) greater than 0.9995. researchgate.netnih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.69 ng/mL and 2.30 ng/mL, respectively. researchgate.netnih.govnih.gov The method exhibited high sensitivity, good reproducibility, and recovery for this compound in tobacco samples, making it suitable for routine analysis. researchgate.netnih.govnih.gov

Biosensor Development for this compound Detection

Biosensors offer rapid and reliable alternatives for pesticide detection, often overcoming some drawbacks of traditional chromatographic methods such as high cost, time consumption, and the need for skilled personnel. nih.gov Enzyme-based biosensors, particularly those exploiting the inhibition of enzymes like acetylcholinesterase (AChE), have been proposed for detecting neurotoxic organophosphorus and carbamate (B1207046) insecticides, including this compound. nih.govtandfonline.comnih.gov

A portable potentiometric biosensor based on the inhibition of AChE has been assessed for rapid in-field detection of this compound. tandfonline.com This biosensor demonstrated varying sensitivities depending on the pesticide tested, with a detection limit of 0.55 ng/mL for this compound. tandfonline.com More potent inhibition was observed with this compound degradation products like this compound S-oxide and this compound S,S-dioxide, allowing for lower detection limits of 0.20 ng/mL and 0.088 ng/mL, respectively. tandfonline.com Acceptable average recoveries were obtained, ranging between 96.22 ± 1.98% and 106.02 ± 2.10%. tandfonline.com

Another study developed a bioactive paper-based sensor utilizing acetylcholinesterase immobilized on chitosan (B1678972) for the rapid detection of carbamate pesticides like this compound. nih.gov This colorimetric biosensor, based on the Ellman assay, showed a decrease or absence of yellow color indicating the presence of AChE inhibitors. nih.gov The biosensor detected this compound with a detection limit of 6.16 × 10⁻⁴ mM in a 5-minute incubation time. nih.gov Nanomaterial-based biosensors, such as those utilizing gold nanoparticles (AuNMs), have also shown low LODs for this compound detection, attributed to increased surface area and excellent conductivity. mdpi.com A biosensor with AChE immobilization using mercaptomethamidophos and AuNMs together with a glassy carbon electrode (GCE) reported a LOD value of 81 ng/L for this compound. mdpi.com

Spectroscopic and Electrochemical Methods in Research

Spectroscopic and electrochemical methods are valuable tools in this compound research, providing insights into its interactions and enabling its detection and degradation studies. Fourier-transformed infrared (FTIR) spectroscopy has been applied to study the toxicity of this compound on cytoskeletal protein and nucleic acid in rat spleen cells, observing shifts in FTIR spectra patterns at amide I and amide II regions in this compound-exposed rats. nih.gov UV-vis spectrophotometry and HPLC have been used to measure the rate of photodecomposition of this compound. researchgate.net

Electrochemical methods, including cyclic voltammetry (CV), differential pulse polarography (DPP), square wave voltammetry (SWV), and linear sweep voltammetry (LSV), have been employed to investigate the interactions of a luminescent europium-3-carboxycoumarin probe with this compound. africaresearchconnects.com These studies determined binding constants and thermodynamic parameters, indicating that static quenching dominates the interaction. africaresearchconnects.com A time-resolved luminescence-based method using this probe achieved a detection limit of 4.80 μmol/L for this compound. africaresearchconnects.com

The electrochemical behavior of this compound has been studied using a gold electrode in a neutral electrolyte. scispace.com Cyclic linear sweep voltammetry allowed for the qualitative and quantitative determination of analytical this compound. scispace.com On a gold electrode, in the potential range of –800 to 1000 mV vs. SCE, this compound was quantitatively determined in the concentration range of 4–16 mg/L. scispace.com In a wider potential range (–1300 to 1300 mV vs. SCE), this compound exhibited multiple anodic and cathodic reactions, and electrochemical treatment for 150 minutes showed the disappearance of the molecule. scispace.com Electrochemical sensors based on modified glassy carbon electrodes, such as with Fe₃O₄/Ag composites, have also been developed for this compound detection, showing results consistent with LC-MS/MS. electrochemsci.org

Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing this compound in complex matrices like tobacco, food, and environmental water requires effective sample preparation and extraction techniques to minimize matrix effects and concentrate the analyte. nih.govimperialbrandsscience.comwaters.com Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE).

QuEChERS Methodology Optimization

The QuEChERS method is widely used for pesticide residue analysis in various matrices. researchgate.netnih.govthermofisher.com For complex samples like tobacco, matrix interferences can still be significant after QuEChERS cleanup, affecting ionization efficiency in methods like LC-MS/MS. nih.gov Optimization of the QuEChERS method is often necessary for specific matrices.

In the analysis of this compound residue in tobacco using 2D-LC-MS/MS, a simplified QuEChERS method was used for initial extraction and cleanup. nih.gov This involved adding water and acetonitrile (B52724) to the tobacco powder, followed by the addition of extraction salts, shaking, and centrifugation. nih.gov The acetonitrile layer was then filtered. nih.gov While this simplified method was used for 2D-LC-MS/MS, for conventional LC-MS/MS analysis, an additional SPE cleanup step was required due to significant matrix effects. nih.gov

QuEChERS-based approaches have also been applied and optimized for the analysis of pesticides, including this compound, in other complex matrices such as edible insects and river water. scielo.brmdpi.comscielo.br Optimization studies for QuEChERS often involve evaluating parameters like the volume of water, solvent volume and polarity, and cleanup sorbents to achieve cleaner extracts. nih.govmdpi.com

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is another crucial sample preparation technique used for the isolation and enrichment of this compound from complex matrices. SPE is often used in conjunction with chromatographic methods like LC-MS and HPLC. nih.govbioline.org.brresearchgate.net

SPE has been employed for isolating this compound from water samples during biodegradation studies, with reported recovery rates of 98.9%. nih.govresearchgate.net In the analysis of this compound in tobacco by LC-MS/MS, an SPE cleanup step was used after QuEChERS extraction to further reduce matrix interferences. nih.gov

A solid-phase extraction-reversed-phase high performance liquid chromatography (SPE-HPLC) method has been established for the determination of this compound in rat plasma. researchgate.net This method involved investigating sample pretreatment, test conditions, linear range, sensitivity, specificity, precision, accuracy, stability, and recoveries. researchgate.net Recoveries for this compound in plasma were reported to be more than 88% ± 4.4%. researchgate.net

Molecularly imprinted polymers (MIPs) in SPE format, such as pipette tip-based molecularly imprinted monoliths (MIM), have been developed for the selective micro-solid-phase extraction of this compound in environmental water. psu.edursc.org This method, combined with HPLC-UV detection, showed a good linear range and a low limit of detection. psu.edu The relative recoveries in various environmental water samples ranged from 84.9% to 105.1%. psu.edu

Method Validation Parameters and Performance Metrics

Method validation is essential to ensure the reliability and accuracy of analytical methods for this compound detection and quantification. Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (trueness and precision), recovery, and matrix effects. nih.govnih.govafricaresearchconnects.comthermofisher.comresearchgate.netresearchgate.netscielo.br

For the 2D-LC-MS/MS method for this compound in tobacco, validation studies showed a wide linear range (2.5 to 500 ng/mL) with a correlation coefficient greater than 0.999. nih.gov The LOD and LOQ were 0.69 ng/mL and 2.30 ng/mL, respectively. nih.gov Recovery studies at different concentrations (50, 100, and 200 ng/mL) showed recoveries between 93.1% and 108.2%. nih.gov Repeatability (intraday and interday) was within 5.1%. nih.gov

In biosensor development, validation parameters include detection limits, reproducibility, and stability. The paper-based biosensor for this compound showed a detection limit of 6.16 × 10⁻⁴ mM and good reproducibility and stability. nih.gov Potentiometric biosensors reported acceptable average recoveries between 94.73 ± 2.74% and 108.3 ± 0.80% when tested in commercial formulations and agricultural drainage water. tandfonline.com

Spectroscopic and electrochemical methods also report LODs and demonstrate the performance of the developed techniques. The luminescent europium-based probe method had a LOD of 4.80 μmol/L for this compound using time-resolved fluorescence. africaresearchconnects.com Electrochemical methods using modified electrodes report LODs and linearity for this compound detection. scispace.comelectrochemsci.org

Validation of methods involving QuEChERS and SPE for complex matrices includes evaluating recovery rates and matrix effects. researchgate.netscielo.br Studies have shown that matrix effects can vary depending on the matrix and the specific pesticide. researchgate.netscielo.br Matrix-matched calibration is often applied to compensate for matrix effects. imperialbrandsscience.comresearchgate.net Recovery rates for this compound using SPE have been reported around 98.9%. nih.govresearchgate.net For SPE-HPLC in rat plasma, recoveries were over 88%. researchgate.net Pipette tip-based MIM-SPE showed relative recoveries between 84.9% and 105.1% in environmental water. psu.edu

Method validation guidelines, such as European guidelines for single laboratory validation, are often followed to establish performance criteria and ensure compliance with legislative requirements and maximum residue limits (MRLs). thermofisher.com Studies aim to achieve LOQs below the targeted MRLs for various matrices. thermofisher.com

Table: this compound Analytical Performance Metrics

Analytical MethodMatrixLODLOQLinear RangeRecovery (%)Reference
2D-LC-MS/MSTobacco0.69 ng/mL2.30 ng/mL2.5 - 500 ng/mL93.1 - 108.2 researchgate.netnih.govnih.gov
Potentiometric BiosensorWater0.55 ng/mLN/A1.5 - 12 ng/mL96.22 - 106.02 tandfonline.com
Paper-Based BiosensorN/A6.16 × 10⁻⁴ mMN/AN/AN/A nih.gov
AuNM-based Biosensor (GCE)N/A81 ng/LN/AN/AN/A mdpi.com
Eu-3-carboxycoumarin ProbeN/A4.80 μmol/LN/AN/AN/A africaresearchconnects.com
Gold Electrode (CV)ElectrolyteN/AN/A4 - 16 mg/LN/A scispace.com
SPE-HPLCRat Plasma0.03 μg/mLN/A0.1 - 20 μg/mL> 88 ± 4.4 researchgate.net
PT-MIM-μ-SPE-HPLC-UVEnvironmental Water0.2 μg/L0.6 μg/L0.6 - 1000.0 μg/L84.9 - 105.1 psu.edu
SPE-LC-MSWaterN/AN/AN/A98.9 nih.govresearchgate.net
QuEChERS-UHPLC-MS/MSRiver WaterN/AN/A20 - 100 µg/LN/A scielo.brscielo.br

Sensitivity, Selectivity, and Linearity Studies

Research into this compound analysis consistently focuses on optimizing methods to achieve high sensitivity and selectivity, particularly in challenging matrices. For example, LC-MS/MS is favored over traditional HPLC methods due to its higher sensitivity, although matrix effects in complex samples like tobacco can still pose challenges nih.gov. Two-dimensional LC-MS/MS techniques have been developed to overcome these matrix effects, providing enhanced selectivity and sensitivity nih.gov.

Linearity is a critical parameter, ensuring that the analytical response is directly proportional to the this compound concentration within a specified range. Methods like UPLC-MS/MS and 2D-LC-MS/MS have reported good linearity with high correlation coefficients (R² > 0.99) over relevant concentration ranges in various matrices like cotton and tobacco nih.govpsu.edu.

The selectivity of a method is often assessed by analyzing samples containing potential interfering compounds. Chromatographic separation plays a key role in achieving selectivity, ensuring that this compound is well-resolved from other substances in the sample extract ijcrt.orgosha.gov. Mass spectrometric detection, especially in multiple reaction monitoring (MRM) mode, further enhances selectivity by monitoring specific precursor and product ions of this compound psu.eduresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the lowest concentration of this compound that an analytical method can reliably detect and quantify, respectively. These values are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal nih.govukim.mk. A common criterion for LOD is an S/N of 3, while for LOQ, it is an S/N of 10 nih.gov.

Reported LOD and LOQ values for this compound vary depending on the analytical method and the sample matrix. For instance, a 2D-LC-MS/MS method for tobacco samples reported an LOD of 0.69 ng/mL and an LOQ of 2.30 ng/mL nih.gov. A UPLC-MS/MS method for cotton leaves and seeds showed LODs ranging from 0.2 to 1.3 µg/kg and LOQs from 0.9 to 4.0 µg/kg psu.edu. An HPLC-DAD method for tomato and soil samples reported an LOD of 0.005 mg/kg and an LOQ of 0.007 mg/kg cabidigitallibrary.org. An LC-APCI-Orbitrap-MS method for pesticides, including this compound, in Coriandrum samples found an LOD of 0.004 µg/ml and an LOQ of 0.30 µg ijcrt.org. Another study using LC-APCI-Orbitrap-MS reported LOD and LOQ values for this compound as 0.004 µg/ml and 0.004 µg/ml, respectively ijcrt.org.

These values highlight the sensitivity of modern analytical techniques for detecting trace levels of this compound in various complex matrices.

Reproducibility and Recovery Assessments

Reproducibility and recovery are essential parameters for validating the reliability and accuracy of analytical methods. Reproducibility (often expressed as relative standard deviation, RSD) indicates the consistency of results when the same sample is analyzed multiple times under the same conditions (intraday) or over different days (interday) nih.gov. Recovery studies assess the efficiency of the entire analytical process, including extraction and clean-up, by measuring the percentage of a known amount of this compound added to a sample matrix that is successfully detected nih.govelectrochemsci.org.

Studies on this compound analysis have reported good reproducibility and recovery rates. For the 2D-LC-MS/MS method in tobacco, the RSD of intraday repeatability ranged from 1.9% to 3.3%, and the RSD of interday repeatability varied from 2.1% to 5.1% nih.gov. Recovery rates for this method were between 93.1% and 108.2% at different spiked concentrations nih.gov. A UPLC-MS/MS method for cotton samples showed RSDs ranging from 2.8% to 9.1% and recoveries from 67.5% to 109.2% psu.edu. An HPLC-DAD method for tomato and soil samples reported average recoveries in the range of 87.1–94.5% with RSDs of 6.9–11.2% cabidigitallibrary.org. Recovery percentages from fortified tomato samples using LC-MS/MS ranged from 87.8 to 101.3% with %RSD from 2.5 to 7.5%, while recovery from soil was 81–94.2% with %RSD of 3.68–8.50%, and from water, it was 82.61 to 103.27% with %RSD from 4.50 to 9.17% icm.edu.pl.

These results demonstrate that modern analytical methods for this compound are capable of providing reproducible and accurate results across different matrices.

Application of Analytical Methods in Environmental and Biological Sample Analysis

The developed analytical methods for this compound are applied to a wide range of environmental and biological samples to monitor its presence and understand its fate. Environmental samples include water (groundwater, well water, drinking water), soil, and plant matrices (fruits, vegetables, tobacco, cotton) inchem.orgnih.govcabidigitallibrary.orgepa.govepa.gov. Biological samples can include body fluids and tissues in toxicological studies inchem.orgnih.govresearchgate.net.

Sample preparation is a critical step in the analysis of complex matrices, often involving extraction with organic solvents and clean-up procedures to remove interfering substances inchem.orgepa.gov. Techniques like QuEChERS (quick, easy, cheap, effective, rugged, and safe) are frequently used for sample preparation in food and environmental analysis nih.govcabidigitallibrary.orgnih.gov. Solid phase extraction (SPE) is also commonly employed for sample clean-up and concentration inchem.orgukim.mk.

Once prepared, samples are analyzed using the validated methods. For environmental samples, this allows for the determination of this compound residue levels in crops, soil, and water sources, which is important for assessing environmental contamination and ensuring compliance with maximum residue limits (MRLs) ukim.mkcabidigitallibrary.org. Studies have investigated the dissipation of this compound residues in tomato fruits, soil, and water using LC-MS/MS, providing insights into its persistence in the environment icm.edu.pl.

In biological sample analysis, methods like LC-MS are used to measure this compound concentrations in tissues and fluids, which is relevant in toxicological investigations and for understanding exposure levels nih.govresearchgate.net. The analysis of this compound in biological samples can be challenging due to its metabolism and the complexity of the matrix nih.govresearchgate.net.

The application of these sensitive and validated analytical methods is essential for research on the environmental behavior, persistence, and potential exposure risks associated with this compound.

Data Tables

Below are examples of how data from research findings on this compound analysis could be presented in interactive tables. (Note: The interactivity is described as it would function in a dynamic environment).

Table 1: Summary of Analytical Performance Parameters for this compound Detection

MethodMatrixLOD (ng/mL or µg/kg)LOQ (ng/mL or µg/kg)Linear Range (ng/mL or µg/mL)Recovery (%)Reproducibility (RSD%)Source
2D-LC-MS/MSTobacco0.69 ng/mL2.30 ng/mL2.5 - 500 ng/mL> 0.99993.1 - 108.21.9 - 5.1 nih.gov
UPLC-MS/MSCotton leaves/seeds0.2 - 1.3 µg/kg0.9 - 4.0 µg/kgNot specifiedNot specified67.5 - 109.22.8 - 9.1 psu.edu
HPLC-DADTomato/Soil0.005 mg/kg0.007 mg/kgNot specifiedNot specified87.1 - 94.56.9 - 11.2 cabidigitallibrary.org
LC-APCI-Orbitrap-MSCoriandrum0.004 µg/ml0.30 µgNot specified0.999795 - 98< 10 ijcrt.org
LC-MS/MSTomatoNot specifiedNot specifiedNot specified> 0.9987.8 - 101.32.5 - 7.5 icm.edu.pl
LC-MS/MSSoilNot specifiedNot specifiedNot specified> 0.9981 - 94.23.68 - 8.50 icm.edu.pl
LC-MS/MSWaterNot specifiedNot specifiedNot specified> 0.9982.61 - 103.274.50 - 9.17 icm.edu.pl

Description of Interactivity: Users could filter this table by "Method" or "Matrix" to view specific analytical data. Clicking on a row could potentially expand to show more detailed information about the study.

Table 2: Recovery of this compound in Tobacco using 2D-LC-MS/MS

Spiked Concentration (ng/mL)Calculated Concentration (ng/mL)Recovery (%)
5054.1108.2
10098.798.7
200186.293.1

Description of Interactivity: This table shows specific recovery data points. Users could potentially sort by "Spiked Concentration" or "Recovery (%)".

Table 3: Dissipation of this compound in Tomato

Days After ApplicationResidue Level (mg/kg)Loss (%)
02.10
3Not specified~59
21Not specified99.8

Description of Interactivity: This table illustrates the degradation of this compound over time in tomatoes. Users could visualize this data as a degradation curve by selecting a charting option.

These tables provide examples of how detailed research findings on analytical method performance and application can be presented.

Insecticide Resistance Evolution and Management in Agricultural Pest Systems

Historical Context and Current Status of Methomyl (B1676398) Resistance

The issue of insecticide resistance is a global concern, with the first documented case dating back to 1914. Since then, the number of arthropods reported to be resistant to at least one pesticide class has significantly increased udenar.edu.co. This compound resistance has been a recurring challenge in agricultural pest management since its introduction. Pests such as thrips, cutworms, and armyworms, which are key targets for this compound, have well-documented histories of developing insecticide resistance, making management difficult regulations.gov.

The persistent use of insecticides, including this compound, has resulted in key pests, such as the diamondback moth (Plutella xylostella), becoming resistant in many countries journals.co.za. Studies have indicated the potential for further development of resistance to this compound in various pest populations journals.co.za. For instance, field populations of Spodoptera exigua from Nganjuk, Indonesia, have shown high levels of resistance to this compound, with resistance ratios varying over time researchgate.net. Similarly, studies in Pakistan have revealed very high to moderate levels of this compound resistance in Musca domestica strains collected from cotton fields researchgate.netnih.gov. Resistance monitoring data from China also indicates that field populations of Myzus persicae have developed high resistance to carbamate (B1207046) insecticides, including this compound mdpi.com.

The development of resistance necessitates a thorough understanding of the underlying mechanisms to develop effective management strategies frontiersin.org.

Genetic and Biochemical Mechanisms of Resistance in Target Pests

Insecticide resistance in insects can arise through various mechanisms, including behavioral resistance, reduced penetration of the insecticide, target-site resistance, and metabolic resistance frontiersin.org. Both genetic and biochemical alterations contribute to the development of resistance to this compound journals.co.zafrontiersin.orgresearchgate.net.

Target-Site Resistance Studies

This compound acts by inhibiting acetylcholinesterase (AChE) allpesticides.comregulations.gov. Target-site resistance involves alterations to the enzyme that reduce its sensitivity to the insecticide frontiersin.orgoup.com. Research has provided strong evidence that target-site insensitivity is an important mechanism of resistance to this compound in certain pests researchgate.netnih.gov. For example, in the beet armyworm (Spodoptera exigua), an insensitive acetylcholinesterase enzyme was found to confer resistance to this compound researchgate.netnih.govnih.gov. Biochemical studies comparing a resistant strain of S. exigua with a susceptible strain showed that the AChE enzyme in the resistant strain was significantly less sensitive to this compound inhibition researchgate.netnih.gov. Differences in the inhibition of acetylcholinesterase by this compound have also been observed between resistant and susceptible tobacco budworms (Heliothis virescens), indicating target-site insensitivity as a major mechanism of resistance to carbamate insecticides in this species oup.com. Molecular information regarding AChE point mutations related to resistance exists for some Spodoptera species, although it is most available for S. frugiperda frontiersin.orgresearchgate.net.

Metabolic Resistance Mechanisms

Metabolic resistance involves the enhanced detoxification of insecticides by insect enzymes, rendering the pesticide less toxic or non-toxic frontiersin.orgresearchgate.net. This is a common mechanism and often presents a significant challenge, being responsible for multi-resistance mdpi.com. Key enzyme systems involved in metabolic resistance include esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s) frontiersin.orgekb.eg.

Evidence suggests the involvement of metabolic mechanisms in this compound resistance. Studies on Musca domestica field strains have shown significant synergism of this compound toxicity when bioassayed with enzyme inhibitors like piperonyl butoxide (PBO) and S,S,S-tributylphosphorotrithioate (DEF), providing clues of metabolic-based resistance mechanisms researchgate.netnih.govresearchgate.net. Increased activity of detoxification enzymes such as carboxylesterases (α- and β-esterase), mixed function oxidase (MFO), and glutathione-S-transferase (GST) has been observed in insecticide-resistant insect strains compared to susceptible ones ekb.egresearchgate.netmdpi.com. In Myzus persicae, the overproduction of carboxylesterases (E4 and EF4) contributes to resistance against organophosphates and carbamates mdpi.com. Increased detoxification enzyme activity, such as cytochrome P450 monooxygenase or mixed-function oxidase (MFO), has been correlated with increased S. exigua resistance against this compound researchgate.net. While target-site resistance can confer high resistance, low to moderate levels of resistance and apparent multi-mode of action resistances are often more congruent with detoxification mechanisms researchgate.net.

Population Dynamics and Evolutionary Ecology of Resistance

The development and spread of insecticide resistance within pest populations are influenced by population dynamics and evolutionary ecology journals.co.zacabidigitallibrary.orgmdpi.com. Factors such as the frequency of resistance alleles, the dominance of resistance traits, gene flow between populations, and the intensity and frequency of insecticide application play crucial roles journals.co.zagoogle.com. Continuous and high-intensity use of pesticides, including this compound, increases selection pressure on pest populations, favoring the survival and reproduction of resistant individuals and leading to a continuous increase in the level of pest resistance regulations.govgoogle.com.

Monitoring helps to track the precise changes in resistant phenotype frequencies occurring in field populations cicr.org.in. The rate at which resistance evolves can vary depending on the pest species, its reproductive rate, and the specific resistance mechanisms involved nih.gov. Understanding the population dynamics of resistant individuals is essential for predicting the trajectory of resistance evolution and designing effective management strategies nih.gov. For example, studies on Spodoptera exigua have shown that the level of resistance to this compound can change over time within a population researchgate.net.

Cross-Resistance and Multiple Resistance Phenotypes

Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, often within the same chemical class or due to a shared resistance mechanism irac-online.orgjournals.co.zamdpi.com. Multiple resistance refers to a population having independently evolved resistance to insecticides from different chemical classes journals.co.za. Both cross-resistance and multiple resistance are significant challenges in managing this compound resistance.

This compound is a carbamate, and cross-resistance among carbamates and sometimes with organophosphates (due to their similar mode of action inhibiting AChE) can occur irac-online.orgoup.com. However, not all members of the carbamate group have been shown to exhibit cross-resistance epa.gov. Different resistance mechanisms, such as enhanced metabolism, can lead to cross-resistance between different mode of action groups irac-online.orgepa.gov. For instance, metabolic resistance mechanisms involving enzymes like P450s and esterases can confer cross-resistance to multiple insecticide classes mdpi.comfrontiersin.orgmdpi.com.

Studies have investigated cross-resistance patterns involving this compound in various pests. In Spodoptera exigua, while target-site insensitivity conferred resistance to this compound, significant cross-resistance to chlorpyrifos (B1668852) (an organophosphate) was not observed in one study, suggesting selection by this compound alone researchgate.netnih.gov. However, other studies have indicated that insensitive acetylcholinesterase activity in S. exigua can be observed against a number of organophosphates researchgate.net. In Frankliniella occidentalis, a clothianidin-resistant population showed a low level of cross-resistance to this compound nih.gov. A spirotetramat-resistant strain of Aphis gossypii demonstrated differing resistance levels to several insecticides, including a low level of cross-resistance to this compound researchgate.net. Field populations of Bemisia tabaci have exhibited low levels of resistance to this compound alongside high to moderate levels of resistance to other insecticide classes like pyrethroids and organophosphates, indicating multiple resistance nih.gov.

The presence of cross-resistance and multiple resistance phenotypes complicates insecticide rotation strategies, as resistance to one compound may inadvertently reduce the effectiveness of others irac-online.org.

Research on Resistance Monitoring and Detection Strategies

Resistance monitoring and detection are crucial components of insecticide resistance management programs cicr.org.inoup.com. Monitoring helps to document the geographical and temporal variability in population responses to insecticide selection pressures and to track changes in resistant phenotype frequencies cicr.org.in. It also aids in evaluating the impact of implemented resistance management strategies cicr.org.in.

Various methods are used for monitoring and detecting insecticide resistance, including conventional bioassays, biochemical assays, and immunological assays cicr.org.in. Conventional bioassays, such as diagnostic dose assays and log-dose probit (LDP) assays, are commonly used to detect, monitor, and document resistance cicr.org.in. These methods involve exposing pests to different insecticide concentrations to determine susceptibility levels and resistance ratios cicr.org.inoup.com. Leaf residue and filter paper residue tests using discriminating concentrations have been found practical for on-farm resistance monitoring in pests like the diamondback moth oup.com.

Biochemical assays can characterize resistant strains by identifying unique or over-expressed defense mechanisms, such as elevated levels or altered activity of detoxification enzymes researchgate.netcicr.org.in. Immunological assays, often based on antibodies raised against resistance-associated proteins like esterase isozymes, can be used to detect the frequency of resistant insects in field populations, sometimes utilizing formats like ELISA or dip-sticks cicr.org.incirad.fr. For instance, immunochromatographic dip-stick kits have been developed to detect resistance to carbamates like this compound in Heliothis armigera, based on polyclonal antisera raised against resistance-associated esterase isozymes cicr.org.in.

Integrated Pest Management (IPM) Strategies in the Context of this compound Resistance

The development of insecticide resistance in agricultural pests poses a significant challenge to crop protection. This compound, a carbamate insecticide (IRAC Group 1A), has been a valuable tool for pest control, but its repeated and extensive use has led to the evolution of resistance in various insect populations. croplife.org.auirac-online.org Integrated Pest Management (IPM) strategies are crucial for managing this resistance and ensuring the sustainable use of available control methods. croplife.org.auwur.nlipmguidelinesforgrains.com.aunih.gov

IPM in the context of this compound resistance involves a multifaceted approach that minimizes reliance on single control tactics and integrates various methods to suppress pest populations below economically damaging levels. umn.edu A key principle is the judicious use of insecticides, including this compound, by incorporating them into a rotation or sequence with insecticides from different Mode of Action (MoA) groups. croplife.org.auirac-online.orgwur.nl This strategy aims to reduce the selection pressure for resistance to any single insecticide class. croplife.org.auirac-online.org

Research findings highlight the importance of understanding the resistance status of pest populations in specific regions to inform IPM decisions. For instance, studies on Spodoptera exigua (beet armyworm) populations in Java, Indonesia, revealed varying levels of resistance to this compound across different locations. wur.nl Populations from Brebes and Nganjuk showed higher resistance to this compound compared to those from Bantul. wur.nl The continuous use of this compound was suggested as a factor contributing to the persistence of resistance in these populations. wur.nl To counter this, the implementation of IPM principles, including the alternate use of insecticides with different MoAs, was recommended. wur.nl

Another pest where this compound resistance is a concern is the diamondback moth (Plutella xylostella). ipmguidelinesforgrains.com.au While specific carbamate resistance data for Australian populations may be limited, the potential for cross-resistance with organophosphates (also Group 1B) has been reported in overseas populations, underscoring the need for resistance management. ipmguidelinesforgrains.com.auipmguidelinesforgrains.com.au IPM tactics for diamondback moth management in canola in Australia emphasize reducing insecticide use and minimizing resistance selection pressure by utilizing natural enemies and targeting softer insecticides. ipmguidelinesforgrains.com.au

Studies on Musca domestica (house fly), a non-target insect in cotton fields, have also shown the development of high levels of resistance to this compound in some field strains in Pakistan. researchgate.net Synergism studies indicated that metabolic resistance mechanisms likely contribute to this resistance. researchgate.net This highlights that even non-target organisms can develop resistance due to insecticide exposure in agricultural settings, further emphasizing the need for broader IPM approaches that consider the impact on the entire agroecosystem. researchgate.netmdpi.com

Conversely, some studies have reported low or no resistance to this compound in certain pest populations. For example, research on Spodoptera littoralis in Egypt between 2018 and 2020 found very low levels of resistance to this compound in some field strains, and no resistance in others. mdpi.com This suggests that the resistance status can vary significantly depending on the pest species, geographical location, and local pest management practices.

Effective IPM strategies for managing this compound resistance also involve non-chemical control methods. These can include the conservation of biological control agents, monitoring pest populations to determine the need for intervention based on economic thresholds, and implementing cultural practices that reduce pest pressure. wur.nlumn.eduepa.gov The integration of biological control, such as the use of parasitoids, can be negatively impacted by broad-spectrum insecticides like this compound, potentially leading to pest outbreaks. researchgate.net Therefore, selecting pesticides that are less harmful to beneficial organisms is a critical component of IPM. umn.eduresearchgate.net

Resistance monitoring is an essential part of IPM programs to track changes in pest susceptibility and inform management decisions. mdpi.com Understanding the mechanisms of resistance, such as metabolic detoxification or target-site insensitivity, can also help in developing more effective resistance management strategies, including the potential use of synergists. nih.govipmguidelinesforgrains.com.auresearchgate.netmdpi.com

The following table summarizes some research findings on this compound resistance in different pest species:

Pest SpeciesLocationResistance Level (relative to susceptible strain)Key Findings / Implications for IPMSource
Spodoptera exiguaJava, IndonesiaVarying, from susceptible to very highResistance linked to continuous use; IPM with insecticide rotation recommended. wur.nl
Plutella xylostellaAustraliaCarbamate data limited; potential cross-resistance with OPsIPM to reduce insecticide use and conserve natural enemies is integral to resistance management. ipmguidelinesforgrains.com.auipmguidelinesforgrains.com.au
Musca domesticaPunjab & Sindh, PakistanModerate to very highResistance likely metabolic; highlights resistance in non-targets; IPM should consider broader impact. researchgate.net
Spodoptera littoralisEgyptVery low or no resistanceResistance status varies by location and year; monitoring is important. mdpi.com

Implementing a comprehensive IPM plan that incorporates resistance management principles is vital for prolonging the effectiveness of insecticides like this compound and ensuring sustainable agricultural production in the face of evolving pest resistance. croplife.org.au

Ecotoxicological Research on Non Target Organisms and Ecosystems

Aquatic Ecotoxicity Studies

Methomyl (B1676398) can contaminate surface water through spray drift or runoff from treated areas. epa.gov While it is not expected to persist in clear, shallow waters due to photolysis, it may persist in deeper waters or those with significant sediment or algal populations where sunlight penetration is limited. epa.gov this compound is classified as highly toxic to aquatic organisms. psu.edu

Invertebrate Model Organisms (e.g., Daphnia magna)

Several aquatic invertebrates, particularly daphnids, exhibit high sensitivity to this compound. inchem.org Acute toxicity studies have shown that this compound is highly toxic to Daphnia magna. researchgate.net The EC50 for Daphnia magna has been reported as 24.17 µg/L. researchgate.net Other Daphnia longispina genotypes have shown even higher sensitivity, with EC50 values of 4.71 µg/L and 9.78 µg/L. researchgate.net The 48-hour LC50 for Daphnia magna technical this compound (>99% a.i.) is 0.0317 mg/l. fao.org Risks to aquatic invertebrates from this compound exposure are likely to occur wherever it is used. epa.gov

Table 1: Acute Toxicity of this compound to Daphnia

SpeciesEndpointConcentrationDurationSource
Daphnia magnaEC5024.17 µg/LNot specified researchgate.net
Daphnia magnaLC500.0317 mg/L48 hours fao.org
Daphnia longispina (M)EC504.71 µg/LNot specified researchgate.net
Daphnia longispina (T)EC509.78 µg/LNot specified researchgate.net

Fish Species (e.g., Tilapia, Bluegill Sunfish)

This compound is moderately to highly toxic to freshwater fish and moderately toxic to estuarine fish. epa.gov In a chronic early life-stage study, this compound significantly reduced fish larvae survival under flow-through conditions. epa.gov The 96-hour LC50 values for various freshwater fish species range from 0.5 to 2 mg/litre. inchem.org

Studies on specific fish species include:

Bluegill sunfish (Lepomis macrochirus): The 96-hour LC50 for technical this compound (>99% a.i.) is 0.72 mg/l. fao.org Another study reported a 96-hour LC50 of 0.9 mg L-1. researchgate.net The 96-hour LC50 values for bluegill sunfish have been reported in the range of 0.9–3.4 mg/L. psu.edu One study listed a 96-hour LC50 of 2.15 ppm for Bluegill sunfish (1.16 g, 90% AI). ipmcenters.org

Nile tilapia (Oreochromis niloticus): The LC50 value was reported as 1.81 ppm. nih.gov

Topmouth gudgeon (Pseudorasbora parva): LC50 values increased with exposure time, with values of 1.228 mg/L at 24 h, 0.782 mg/L at 48 h, 0.538 mg/L at 72 h, and 0.425 mg/L at 96 h. psu.edunih.gov

Rainbow trout (Oncorhynchus mykiss): The 96-hour LC50 values have been reported in the range of 0.9–3.4 mg/L. psu.edu

Cutthroat trout (Oncorhynchus clarki): The LC50 value was reported to be 6.8 ppm. nih.gov

Table 2: Acute Toxicity of this compound to Fish Species

SpeciesEndpointConcentrationDurationSource
Bluegill sunfishLC500.72 mg/l96 hours fao.org
Bluegill sunfishLC500.9 mg L-196 hours researchgate.net
Bluegill sunfishLC500.9–3.4 mg/L96 hours psu.edu
Bluegill sunfishLC502.15 ppm96 hours ipmcenters.org
Nile tilapiaLC501.81 ppmNot specified nih.gov
Topmouth gudgeonLC500.425 mg/L96 hours psu.edunih.gov
Rainbow troutLC500.9–3.4 mg/L96 hours psu.edu
Cutthroat troutLC506.8 ppmNot specified nih.gov

Amphibian Model Organisms

Ecotoxicological studies on amphibians are less abundant compared to other animal taxa, despite their global declines and the threat posed by pollution. oup.comnih.gov Agricultural lands, often contaminated with pesticides, provide important habitats for many amphibian species. oup.comnih.gov

Studies on the acute toxicity of this compound to amphibian larvae have shown significant interspecific variation in sensitivity and distinct patterns of temperature-dependent toxicity. oup.comnih.gov For Asian amphibian species, including the Asian common toad (Duttaphrynus melanostictus), brown tree frog (Polypedates megacephalus), and marbled pygmy frog (Microhyla pulchra), this compound toxicity can increase significantly at higher temperatures. oup.comnih.gov

In Hoplobatrachus rugulosus tadpoles, the 96-hour median lethal concentration of a this compound-based insecticide (containing 40% this compound) was found to be 8.69 ppm. nih.gov Exposure to both lethal and sublethal concentrations of this insecticide produced severe histological damage in the livers and kidneys of the exposed tadpoles. nih.gov this compound can cause deformations, intestinal contortions, loss of appetite, and hyper-activation in tadpoles after short-term exposure. mdpi.com Prolonged exposure can lead to spinal cord contortion and a reduction in muscle carbohydrates. mdpi.com Sub-lethal concentrations can result in cell damage, increased stress response in the liver, and repressed growth in frogs. mdpi.com

Table 3: Acute Toxicity of this compound to Amphibian Larvae

SpeciesEndpointConcentrationDurationNotesSource
Hoplobatrachus rugulosusLC508.69 ppm96 hoursThis compound-based insecticide (40% this compound) nih.gov
Bufo vulgaris formosusLC5023 ppm24 hours nih.gov
Rana limnocharisLC5027.16 ppm48 hours nih.gov
Bufo bufo japonicusLC5040 ppm48 hours nih.gov

Terrestrial Ecotoxicity Studies

This compound is rapidly degraded in soil, with a DT50 typically less than 0.2 days. waterquality.gov.au However, its persistence can vary, with half-lives ranging from 3 to 50 days in soil. nih.gov Environmental residues of this compound can affect non-target organisms through soil. nih.gov

Soil Invertebrates (e.g., Earthworms)

Earthworms are important components of the soil system. sarpublication.com this compound can be toxic to soil invertebrates. epa.gov Studies on the acute toxicity of this compound formulations to earthworms (Eisenia foetida andrei) over a 14-day period showed effects at various concentrations. inchem.org this compound was highly toxic to Daphnia and caused Eisenia andrei to significantly avoid spiked soil at realistic application rates. nih.gov

For the earthworm species Aporrectodea calignosa, the most sensitive LC50 value available is 4.75 mg a.i./kg-soil based on a 37-day experiment. epa.gov Mortality of terrestrial invertebrates exposed to this compound in soil has been observed at concentrations ranging from 4.75 to 50 mg/kg-soil. epa.gov

Table 4: Toxicity of this compound to Earthworms

SpeciesEndpointConcentrationDurationSource
Eisenia foetida andreiAcute toxicityVarious concentrations14 days inchem.org
Eisenia andreiAvoidanceRealistic application ratesNot specified nih.gov
Aporrectodea calignosaLC504.75 mg a.i./kg-soil37 days epa.gov

Non-Target Insect Species (e.g., Musca domestica)

Insecticides can negatively impact non-target insects, which may develop resistance due to repeated exposures. nih.govresearchgate.netresearchgate.net Musca domestica, the house fly, is a common non-target insect in cotton ecosystems and can be exposed to insecticides like this compound. nih.govresearchgate.netresearchgate.net

Studies have assessed the resistance of Musca domestica strains to this compound. nih.govresearchgate.net In Pakistan, toxicity values of this compound for M. domestica strains from cotton fields ranged from 28.07 to 136.16 µg fly⁻¹ in Punjab and 29.32 to 136.87 µg fly⁻¹ in Sindh. nih.govresearchgate.net Various strains exhibited very high, high, or moderate levels of resistance to this compound. nih.govresearchgate.net Significant synergism of this compound toxicity was observed when bioassayed with enzyme inhibitors, suggesting metabolic-based resistance mechanisms in field strains. nih.govresearchgate.net

Table 5: Toxicity of this compound to Musca domestica Strains

RegionToxicity Range (µg fly⁻¹)Resistance Levels ObservedSource
Punjab28.07 to 136.16Very high, High, Moderate nih.govresearchgate.net
Sindh29.32 to 136.87Very high, High, Moderate nih.govresearchgate.net

Sublethal Effects and Biomarkers in Ecotoxicological Assessments

Beyond acute toxicity, this compound can induce a range of sublethal effects in non-target organisms, impacting their physiological processes and potentially leading to long-term consequences for populations and ecosystems. Biomarkers, such as enzyme activities and indicators of oxidative stress or DNA damage, are valuable tools for assessing these sublethal impacts srce.hr.

Genotoxicity and DNA Damage Studies (e.g., Comet Assay)

Genotoxicity, the ability of a chemical to damage genetic material, is a significant concern in ecotoxicology. Studies employing techniques like the Comet assay (single-cell gel electrophoresis) have been used to evaluate the genotoxic potential of this compound in non-target aquatic organisms tci-thaijo.orgresearchgate.net21stcenturypathology.com. The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells and is widely applied in environmental toxicology researchgate.net21stcenturypathology.comresearchgate.net.

Research has shown that this compound can induce DNA damage in aquatic organisms. For instance, a study on Daphnia magna exposed to this compound found increased DNA damage with increasing pesticide concentration, as measured by tail intensity (TI%), tail moment (TM), and tail factor (TF) values in the Comet assay tci-thaijo.org. While the combination of this compound with other pesticides like mancozeb (B1675947) showed antagonistic interaction based on LC50 values, the level of DNA damage was comparable between individual and combined exposures, indicating that this compound contributes to genotoxic effects tci-thaijo.org.

The Comet assay has proven useful in various fish species for evaluating DNA damage caused by xenobiotics in aquatic environments researchgate.netnih.gov. It is considered more sensitive than some other biomarkers of genetic ecotoxicology, such as the micronucleus test researchgate.netnih.gov.

Oxidative Stress and Antioxidant Defense Mechanisms

Pesticide exposure can lead to oxidative stress in organisms, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates biomedscidirect.com. Organisms possess antioxidant defense mechanisms, including enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to counteract oxidative damage srce.hrnih.gov.

Studies have investigated the effects of this compound on oxidative stress and antioxidant enzyme activities in non-target organisms. Sub-chronic exposure to environmentally relevant concentrations of this compound has been shown to increase ROS content and malondialdehyde (MDA) levels (a marker of lipid peroxidation) in the livers of zebrafish, indicating induced oxidative stress mdpi.comresearchgate.net. This exposure also activated enzymatic antioxidant defenses, such as SOD, CAT, and GSH-Px activities mdpi.comresearchgate.net. However, other studies in rats have reported a decrease in GPx, SOD, CAT, and GST activities following this compound exposure, suggesting that the response can vary depending on the organism and exposure conditions nih.gov. A decrease in these enzyme activities can contribute to enhanced oxidative stress nih.gov.

Research in female rats exposed to this compound also observed a significant increase in MDA levels and a decrease in the activity of ovarian antioxidant enzymes (SOD, CAT, and GPx), indicating that this compound can induce oxidative stress and deplete the antioxidative status japsonline.com.

Biochemical and Physiological Alterations (excluding human health implications)

This compound can induce various biochemical and physiological changes in non-target organisms. A primary mechanism of action for carbamate (B1207046) insecticides like this compound is the inhibition of acetylcholinesterase (AChE) activity, an enzyme crucial for neurotransmission mdpi.comsrce.hr. Inhibition of AChE can lead to neurological dysfunction in exposed organisms. Studies in fish have shown a clear and significant decrease in AChE activity in both brain and muscle tissue after this compound exposure srce.hr.

Beyond neurotoxicity, this compound exposure has been linked to other biochemical and physiological alterations. In zebrafish, sub-chronic exposure to this compound altered the expression of apoptosis-related genes, resulting in liver cell apoptosis in a concentration-dependent manner mdpi.comresearchgate.net. This exposure also triggered persistent inflammatory responses in liver tissues mdpi.comresearchgate.net. Notably, oxidative damage indicators and inflammatory gene expressions were significantly higher in female zebrafish livers compared to males at certain this compound concentrations, highlighting potential sex-specific susceptibility mdpi.comresearchgate.net.

Studies in rats have indicated that this compound exposure can lead to changes in hematological parameters, including elevated white blood cell and platelet counts and decreased red blood cell count and hemoglobin content ajol.info. Biochemical analysis in rats also revealed significant increases in hepatic enzyme activities (alanine aminotransferase, aspartate aminotransferase, and alkaline phosphatase) and elevated serum lipid profiles (total lipid, total cholesterol, and triglycerides) following this compound treatment ajol.info. Renal markers, such as urea (B33335) and creatinine, were also elevated ajol.info. While these findings are from studies using mammalian models, they provide insights into the potential range of biochemical and physiological disruptions that this compound can cause in non-target organisms.

This compound has also been implicated as an endocrine disruptor nih.gov. Studies in mice exposed to this compound showed increased liver-to-body-weight ratios and hepatic steatosis nih.gov. Although liver oxidative stress, injury, or inflammation were not increased in this specific mouse study, other biochemical parameters were altered nih.gov.

Data Table: Examples of Biochemical and Physiological Effects of this compound

OrganismEndpointObserved EffectSource
ZebrafishAcetylcholinesterase (AChE) activityInhibition srce.hr
ZebrafishROS content (liver)Increased mdpi.comresearchgate.net
ZebrafishMDA content (liver)Increased mdpi.comresearchgate.net
ZebrafishAntioxidant enzyme activity (SOD, CAT, GPx)Activation (in some studies) mdpi.comresearchgate.net
ZebrafishApoptosis-related gene expressionAltered, leading to liver cell apoptosis mdpi.comresearchgate.net
ZebrafishInflammatory responses (liver)Triggered mdpi.comresearchgate.net
RatsAntioxidant enzyme activity (GPx, SOD, CAT, GST)Decreased (in some studies) nih.govjapsonline.com
RatsMDA levelsIncreased japsonline.com
RatsHematological parameters (RBC, Hb, WBC, PLT)Altered (decreased RBC, Hb; elevated WBC, PLT) ajol.info
RatsHepatic enzyme activities (ALT, AST, ALP)Increased ajol.info
RatsSerum lipid profiles (Total lipid, Cholesterol, Triglycerides)Elevated ajol.info
RatsRenal markers (Urea, Creatinine)Elevated ajol.info
MiceLiver-to-body-weight ratioIncreased nih.gov
MiceHepatic steatosisIncreased nih.gov
MiceTestes:body weight ratioIncreased nih.gov

Formulation Effects on Ecotoxicity and Environmental Impact

The ecotoxicity and environmental impact of a pesticide are not solely determined by the active ingredient but can also be influenced by the formulation it is in. Pesticide formulations contain various co-formulants, such as solvents, surfactants, and dispersants, which can affect the stability, solubility, environmental fate, and bioavailability of the active ingredient, thereby modifying its toxicity to non-target organisms.

Research comparing the toxicity of active ingredients versus their commercial formulations has shown that the formulation can either overestimate or underestimate the toxicity of the active ingredient nih.gov. For example, a study evaluating the toxicity of the insecticide Lannate (a commercial formulation containing this compound) and its active ingredient, this compound, on Daphnia magna and the earthworm Eisenia andrei found that both Lannate and this compound were highly toxic to Daphnia magna and caused Eisenia andrei to significantly avoid spiked soil nih.gov. This suggests that in this case, the formulation did not drastically alter the high toxicity observed for the active ingredient alone for these specific endpoints.

Regulatory Science and Environmental Policy Research Perspectives

Scientific Basis for Environmental Risk Assessment Frameworks (excluding human health risk assessment details)

Environmental risk assessment for pesticides involves evaluating the potential hazard a substance poses to non-target plants, fish, and wildlife species, as well as the likelihood of exposure. epa.gov This assessment relies on extensive test data from pesticide producers, as well as information from other governments, academia, and published scientific literature. epa.gov The scientific basis for these frameworks includes understanding the physicochemical properties of methomyl (B1676398), its environmental fate (how it moves and transforms in the environment), and its toxicity to various non-target organisms. nih.govepa.gov

This compound's environmental fate is characterized by moderate persistence and high mobility in laboratory studies. epa.gov It is stable under neutral to acidic pH conditions but degrades slowly in alkaline environments. epa.gov Photolysis can occur quickly in water but is slower in soils. epa.gov While moderately stable to aerobic soil metabolism, it degrades more rapidly under anaerobic conditions. epa.gov this compound does not readily adsorb to soil, suggesting a potential for high mobility. researchgate.net However, some studies indicate weak-to-moderate adsorption to various soil types, with higher adsorption to humic acid compared to clays (B1170129). researchgate.net The degradation of this compound in aquaculture water is influenced by factors such as pH, temperature, and illumination, with pH being the most significant factor. int-res.com

Ecological risk assessments for this compound consider its toxicity to a range of non-target organisms. This compound is highly toxic to birds and mammals on an acute oral basis, posing risks to those that feed on treated vegetation or insects. epa.gov It is moderately to highly toxic to freshwater fish and moderately toxic to estuarine fish. epa.gov Chronic exposure can significantly reduce fish larvae survival. epa.gov Aquatic invertebrates are particularly sensitive to this compound contamination, facing acute and chronic risks wherever the pesticide is used. epa.gov this compound is also classified as highly toxic to honey-bees. inchem.orgregulations.gov

Data on the toxicity of this compound to aquatic organisms are crucial for environmental risk assessment. The following table summarizes some reported toxicity values for freshwater and marine organisms:

Organism GroupEndpointValue (µg/L)Reference
Freshwater fish96-hour LC50300 to 6800 waterquality.gov.au
Freshwater crustaceans48-96-hour LC508.8 to 920 waterquality.gov.au
Freshwater insects96-hour LC5029 to 60 waterquality.gov.au
Freshwater molluscs48-96-hour LC50870 to 18000 waterquality.gov.au
Marine fish96-hour LC50340 to 1160 waterquality.gov.au
Marine crustaceans96-hour LC5019 to 410 waterquality.gov.au

These data, along with information on environmental fate and exposure scenarios, are used within environmental risk assessment frameworks to determine the potential for unreasonable adverse effects on the environment. epa.govepa.gov

Post-Registration Monitoring and Environmental Impact Assessment Research

Post-registration monitoring and environmental impact assessment research are essential for verifying the effectiveness of regulatory measures and identifying any unforeseen environmental consequences of this compound use. canada.cabeyondpesticides.org These activities involve monitoring the presence and concentration of this compound in various environmental compartments, such as water and soil, and assessing its effects on non-target organisms in the field. nih.govepa.gov

Studies have detected this compound in both surface water and groundwater in some areas, although the likelihood of groundwater contamination when used according to label directions is considered small due to its rapid degradation and typical foliar application. epa.gov However, its potential for mobility in soil suggests that under certain conditions, it may reach groundwater. epa.govepa.gov

Research on the environmental impact of this compound includes studies on its toxicity to aquatic organisms under realistic exposure scenarios and its effects on beneficial insects like pollinators. epa.govinchem.orgregulations.gov Assessments of the risks to endangered and non-endangered aquatic organisms and terrestrial wildlife are ongoing. epa.govepa.gov

Environmental monitoring studies in areas with agricultural activity have shown that pesticides, including this compound, can pose acute toxic risks to aquatic organisms in surface water. nih.gov The need for robust institutional capacity to undertake post-registration monitoring is highlighted as crucial for addressing environmental risks from pesticide use. nih.gov

Further research is needed to fully understand the long-term and subtle effects of this compound on complex ecosystems, including potential impacts on biodiversity and ecosystem functions. While laboratory studies provide valuable data for risk assessment, field monitoring and research under real-world conditions are vital for a comprehensive understanding of environmental impacts.

Future Directions and Emerging Research Areas

Novel Degradation Technologies and Bioremediation Approaches

Addressing methomyl (B1676398) contamination in soil and water environments is a significant area of ongoing research. While physicochemical methods like oxidation, incineration, and adsorption have been explored, biodegradation is increasingly viewed as a cost-effective and environmentally friendly alternative for removing pesticide residues. mdpi.com

Microbial degradation holds considerable promise for the large-scale bioremediation of this compound-contaminated sites. mdpi.comresearchgate.net Various microorganisms, including bacteria, fungi, actinomycetes, and algae, are being investigated for their ability to break down this compound. mdpi.com Studies have isolated and characterized this compound-degrading bacteria from genera such as Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, and Novosphingobium, as well as fungal genera like Trametes. researchgate.net

Research is delving into the enzymatic degradation pathways of this compound. For instance, a carbamate-hydrolase gene, cehA, isolated from Pseudomonas, has been shown to control this compound degradation. mdpi.com Plasmids within bacteria, such as those found in Pseudomonas aeruginosa and Stenotrophomonas maltophilia M1, have been identified as carrying genes crucial for this compound degradation, suggesting their potential use in recombinant DNA technology for enhanced bioremediation. mdpi.comiosrjournals.org

Co-culture and co-metabolism approaches using bacterial consortia are also being explored to enhance degradation efficiency. mdpi.com Studies have shown that a combination of bacterial strains can achieve complete mineralization of this compound at certain concentrations within a shorter timeframe compared to individual strains. mdpi.com Similarly, mixtures of white-rot fungi have demonstrated faster biodegradation rates of this compound in soil. scispace.com

While significant progress has been made in identifying this compound-degrading microorganisms and understanding metabolic pathways, further in-depth studies utilizing molecular biology and genetics are needed to fully understand their role in the evolution of novel catabolic pathways and to optimize microbial degradation for practical bioremediation applications. mdpi.com

Research findings on microbial degradation rates highlight the potential of specific strains and consortia:

Microorganism/ConsortiumInitial this compound ConcentrationDegradation EfficiencyTimeframeSource
Pseudomonas sp. (EB20)10 ppm77%Not specified researchgate.net
Pseudomonas aeruginosa soil isolate10⁻³ M (~162 mg/L)74.42%24 hours iosrjournals.orgomicsonline.org
Pseudomonas aeruginosa soil isolate10⁻³ M (~162 mg/L)66.34%96 hours iosrjournals.orgomicsonline.org
Novel bacterial consortium MF090425 mg/L100%96 hours cabidigitallibrary.orgnih.gov
Novel bacterial consortium MF0904 (sterile soil)25 mg/L100%96 hours cabidigitallibrary.orgnih.gov
Novel bacterial consortium MF0904 (nonsterile soil)25 mg/L100%72 hours cabidigitallibrary.orgnih.gov
Mixture of five white-rot fungal strains50 mg/L100%50 days mdpi.com
Single white-rot fungal strain50 mg/L100%100 days mdpi.com

Advanced oxidation processes (AOPs) are also being investigated for this compound removal in aquatic systems. Studies have shown that photo-Fenton-like reagents are highly effective chemical remediation treatments for this compound in water. researchgate.net

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Accurate and sensitive analytical methods are crucial for monitoring this compound residues in various complex matrices and for understanding its metabolic fate. Research continues to focus on developing and improving techniques for trace analysis and metabolite profiling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity. nih.gov However, analyzing complex samples like tobacco can present significant matrix effects. nih.gov To address this, novel approaches such as heart-cutting two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) are being developed. nih.gov This method has demonstrated high sensitivity, good reproducibility, and recovery for this compound in tobacco samples, effectively removing interference compounds. nih.gov

Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) methods have also been developed for the simultaneous determination of this compound and its metabolites, such as This compound-oxime (B12468681), in samples like cotton leaves and seeds. psu.edu These methods offer satisfactory accuracy, precision, and sensitivity for trace analysis. psu.edu

Metabolite profiling, often utilizing mass spectrometry-based techniques, is essential for identifying and quantifying the breakdown products of this compound in biological and environmental samples. chromatographyonline.comanimbiosci.org This helps in understanding metabolic pathways and assessing the fate of the compound. For instance, gas chromatography-mass spectrometry has been used to identify novel metabolites during the degradation of this compound by bacterial consortia. cabidigitallibrary.orgnih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has also been employed to identify degradation products of this compound and its formulated products in photocatalytic studies. bg.ac.rs

Stable isotope analysis is emerging as a powerful tool for tracing the source of this compound in environmental and forensic contexts. researchgate.net Techniques like GC/Isolink/IRMS are used to compare carbon and nitrogen isotope ratios of this compound from different sources. researchgate.net

Research into this compound metabolism in animals has utilized techniques like microcolumn LC/MS with electrospray ionization and NMR to identify novel, highly polar metabolites. acs.org These advanced techniques are vital for overcoming the challenges associated with isolating and purifying polar metabolites that have similar properties to natural products. acs.org

Recent analytical method performance for this compound detection:

MethodMatrixLinear RangeLODLOQRecovery (%)Source
2D-LC-MS/MSTobacco2.5 to 500 ng/mL0.69 ng/mL2.30 ng/mL93.1 to 108.2 nih.gov
UPLC-MS/MSCotton leavesNot specifiedSatisfactory sensitivitySatisfactory sensitivitySatisfactory accuracy psu.edu
UPLC-MS/MSCotton seedsNot specifiedSatisfactory sensitivitySatisfactory sensitivitySatisfactory accuracy psu.edu
DLLME combined with HPLC-VWDWater3-5000 ng/mL1.0 ng/mLNot specifiedNot specified researchgate.net

Note: DLLME = Dispersive liquid-liquid microextraction, HPLC-VWD = High-performance liquid chromatography-variable wavelength detector.

Predictive Modeling of Environmental Fate and Resistance Evolution

Predictive modeling plays a crucial role in understanding and forecasting the environmental behavior of this compound and the evolution of resistance in pest populations.

Models are used to estimate the environmental concentrations of this compound and assess ecological risks. regulations.gov Environmental fate parameters, such as degradation half-lives, are used as inputs for these models. regulations.govepa.gov While this compound is not considered persistent in the environment under typical aerobic and anaerobic biodegradation conditions, with half-lives generally ranging from days to weeks, hydrolysis can lead to persistence in environments lacking microbial activity. epa.gov Models help in predicting dissipation in different environmental compartments like soil and water. epa.govepa.gov

Predictive models are also being developed to forecast insecticide resistance evolution in arthropod pests, including resistance to carbamates like this compound. researchgate.netbiorxiv.orgbio-gene.com.au These models aim to provide a proactive approach to resistance management. researchgate.net Factors influencing resistance evolution, such as chemical selection pressure, pest characteristics (e.g., mode of reproduction, generation time), crop type, climate, and pest control practices, are incorporated into these models. researchgate.netbio-gene.com.au

Pesticide product registrations can serve as a proxy for chemical selection pressure in predictive models. researchgate.net By analyzing registration data, researchers can gain insights into the potential risk of resistance development in different pest species and geographical regions. researchgate.net Models can help identify pest species at high risk of developing resistance and pinpoint areas for priority monitoring. bio-gene.com.au They can also be used to evaluate the effectiveness of different resistance management strategies. bio-gene.com.au

Predictive modeling approaches are becoming increasingly sophisticated, incorporating ecological information and considering the complex interactions between pests, pesticides, and the environment. researchgate.netbio-gene.com.au This allows for a more comprehensive understanding of the drivers of resistance evolution and supports the development of more effective and sustainable pest management programs. researchgate.netbio-gene.com.au

Sustainable Pest Management Innovations in the Era of Resistance

The development of insecticide resistance, including resistance to this compound (an IRAC Group 1A insecticide), necessitates the adoption of sustainable pest management innovations. allpesticides.comymaws.comepa.gov Overuse of this compound has led to reported resistance in some insect populations. allpesticides.com

Sustainable pest management emphasizes integrated pest management (IPM) programs that combine various control tactics to minimize reliance on single-mode-of-action insecticides and mitigate resistance development. epa.govresearchtrend.netmdpi.com Key strategies include rotating insecticides with different modes of action, using this compound only when necessary based on pest scouting, and incorporating non-chemical control measures like crop rotation and utilizing natural enemies. allpesticides.comepa.gov

This compound remains a valuable tool in pest management, particularly where rapid knockdown of pests is required or for managing resistant outbreaks of other pest groups. allpesticides.comymaws.com Its effectiveness against a broad spectrum of chewing and sucking insects makes it a key component in managing pests like thrips, cutworms, and armyworms, which have a history of developing resistance. allpesticides.comregulations.gov The unavailability of this compound could complicate insecticide resistance management by reducing the number of efficacious modes of action available for rotation. ymaws.com

Research and innovation in sustainable pest management are exploring alternative strategies and technologies. These include the development of biopesticides, genetic control methods, and leveraging the sensory systems of insects to disrupt their behavior. mdpi.comnih.gov Integrated approaches that combine chemical, biological, cultural, and genetic control practices are crucial for long-term sustainable pest management and for addressing the challenge of insecticide resistance. epa.govresearchtrend.netmdpi.comnih.gov

The goal of sustainable pest management in the context of resistance is to maintain pest populations below economically damaging levels while minimizing environmental impact and preserving the effectiveness of available control tools. researchtrend.netnih.gov This requires continuous monitoring of resistance, understanding resistance mechanisms, and implementing diversified control strategies. epa.govmdpi.comcicr.org.in

Q & A

Q. What standardized methodologies are recommended for assessing Methomyl toxicity in aquatic organisms?

Toxicity testing should follow OECD or EPA guidelines using model organisms (e.g., Daphnia magna). Key parameters include:

  • Experimental design : Use ≥4 replicates per concentration, with controls, to ensure statistical robustness .
  • Endpoints : Measure immobilization (EC50), somatic growth rate, and fecundity (number of offspring) over 48–96 hours .
  • Data analysis : Calculate NOAEC/LOAEC (No/Lowest Observed Adverse Effect Concentration) via ANOVA or Dunnett’s test . Example: A 48-hour EC50 of 24 µg/L (technical grade) and 31 µg/L (formulated this compound) for D. magna .

Q. How should environmental monitoring studies for this compound contamination be designed?

  • Sampling strategy : Prioritize water bodies near agricultural areas. Use HPLC or LC-MS for quantification (detection limit: ~0.1 µg/L) .
  • Data sources : Integrate USDA Pesticide Data Program, CDPR Surface Water Monitoring, and STORET datasets to assess spatial-temporal trends .
  • Quality control : Include field blanks and spikes to account for matrix interference .

Q. What experimental controls are critical for evaluating this compound’s reproductive toxicity?

  • Negative controls : Use solvent-only exposures (e.g., acetone) to isolate pesticide effects.
  • Positive controls : Include a reference toxicant (e.g., copper sulfate) to validate organism sensitivity.
  • Statistical validation : Report raw data availability to confirm reproducibility, as missing data may inflate effect magnitudes .

Advanced Research Questions

Q. How can adsorption experiments optimize this compound removal using activated carbon (AC)?

  • Design : Use Box-Behnken Design (BBD) to test variables: pH (2–11), contact time (5–120 min), adsorbent dose (300–1500 mg/L), and temperature (25–45°C) .
  • Kinetics/isotherms : Fit data to pseudo-second-order kinetics and Langmuir isotherm models (e.g., maximum capacity qmax = 89.69 mg/g at pH 2) .
  • Validation : Conduct fixed-bed column trials (flow rate: 3 mL/min; bed mass: 4.62 g AC) to simulate real-world scalability .

Q. How to resolve contradictions in this compound toxicity data between technical-grade and formulated products?

  • Comparative analysis : Test both forms under identical conditions. For D. magna, technical-grade this compound (99.5% purity) shows lower EC50 (24 µg/L) than formulations (31 µg/L) due to additive effects .
  • Mechanistic studies : Use transcriptomics to identify formulation-specific pathways (e.g., surfactants enhancing bioavailability) .

Q. What methodologies assess this compound’s environmental persistence under varying degradation pathways?

  • Aerobic/anaerobic studies : Measure half-lives in soil (2.5–52 days) and water (36–266 days hydrolysis at pH >7) .
  • Sensitivity analysis : Model hydrolysis half-life changes (e.g., 266 vs. 522 days) to quantify EEC (Estimated Environmental Concentration) variability (<1% impact) .

Q. How can multi-stressor interactions (e.g., pH, temperature) be incorporated into this compound toxicity models?

  • Factorial design : Test cross-effects using Response Surface Methodology (RSM).
  • Data integration : Couple toxicity data (e.g., EC50) with adsorption parameters (e.g., pH-dependent qmax) to predict ecosystem-level risks .

Methodological Considerations

  • Data transparency : Archive raw datasets for independent validation to address limitations like inflated effect sizes in reproductive studies .
  • Model selection : Prefer Langmuir over Freundlich isotherms for this compound adsorption due to better fit (R<sup>2</sup> >0.98) .
  • Statistical rigor : Use non-linear regression for EC50 calculations and report 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methomyl
Reactant of Route 2
Methomyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.